Product packaging for hydroxy(phenyl)methylphosphonic acid(Cat. No.:)

hydroxy(phenyl)methylphosphonic acid

Cat. No.: B8762831
M. Wt: 188.12 g/mol
InChI Key: YLVXPXINUWURSG-UHFFFAOYSA-N
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Description

Hydroxy(phenyl)methylphosphonic acid (CAS 104944-23-2) is an organophosphorus compound with the molecular formula C₇H₉O₄P and a molecular weight of 188.12 g/mol . This compound is characterized as an α-hydroxy phosphonic acid, a class of molecules known for their structural analogy to biological phosphates and their utility in various research fields . The compound exists in stereoisomeric forms, including an (S)-enantiomer, which is available for studies requiring chiral specificity . Its primary research value lies in its role as a key synthetic intermediate and building block for the preparation of more complex chemical structures . For instance, derivatives of related (o-hydroxyphenyl)methylphosphonic acids can be synthesized from phenols and are useful in subsequent chemical transformations . Researchers utilize this compound and its analogs in the development of enzyme inhibitors, due to its ability to mimic transition states in hydrolysis reactions, and in materials science for the design of functional organic molecules . The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9O4P B8762831 hydroxy(phenyl)methylphosphonic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9O4P

Molecular Weight

188.12 g/mol

IUPAC Name

[hydroxy(phenyl)methyl]phosphonic acid

InChI

InChI=1S/C7H9O4P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7-8H,(H2,9,10,11)

InChI Key

YLVXPXINUWURSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(O)P(=O)(O)O

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations of Hydroxy Phenyl Methylphosphonic Acid

Reactions Involving the α-Hydroxyl Group

The hydroxyl group attached to the benzylic carbon is a key site for chemical modification, participating in oxidation, reduction, and nucleophilic substitution reactions.

The oxidation of the α-hydroxyl group in hydroxy(phenyl)methylphosphonic acid and its ester derivatives is a direct route to α-ketophosphonates, specifically yielding benzoylphosphonic acid derivatives. nih.govresearchgate.net This transformation is a common and well-established reaction in organophosphorus chemistry. acs.org A variety of oxidizing agents have been employed for this purpose, ranging from high-valent metal oxides to hypervalent iodine reagents. acs.org

The choice of oxidant is critical due to the sensitivity of the resulting C(O)-P bond in the α-ketophosphonate product, which can be susceptible to hydrolysis. acs.org Metal-free protocols are often preferred to avoid issues of toxicity and inorganic waste generation. acs.org Dess-Martin periodinane (DMP) has been demonstrated as a particularly efficient reagent for this transformation, enabling the oxidation to proceed under ambient, metal-free conditions with short reaction times and simple isolation procedures. acs.org Other reagents, such as o-iodoxybenzoic acid (IBX), have also been explored, although they may require more forcing conditions to achieve complete conversion. acs.org

Oxidizing AgentTypical Reaction ConditionsOutcome/YieldReference
Dess-Martin Periodinane (DMP)Dry CH₂Cl₂ or CH₃CN, Room TemperatureExcellent yields, short reaction time acs.org
o-Iodoxybenzoic acid (IBX)Reflux in CH₃CN or Ethyl AcetateIncomplete conversion, even with excess reagent acs.org
Manganese Dioxide (MnO₂)Stoichiometric or excess amountsCommonly used for α-hydroxyphosphonates acs.org
Chromium Trioxide (CrO₃)Stoichiometric or excess amountsEffective but raises environmental concerns acs.org

The direct reduction of the α-hydroxyl group of this compound to form benzylphosphonic acid is not a commonly reported transformation. Instead, the more synthetically accessible route involves the reduction of the corresponding carbonyl derivative, benzoylphosphonic acid (an α-ketophosphonate). libretexts.org This two-step conceptual pathway—oxidation to the ketone followed by reduction of the ketone—is a more prevalent strategy for accessing alkylphosphonic acids from α-hydroxyphosphonates.

Catalytic asymmetric hydrogenation is a well-established method for the reduction of α-ketophosphonates and their derivatives. nih.govorganic-chemistry.org For instance, enol phosphonates derived from α-ketophosphonates can be effectively reduced to the corresponding alkylphosphonates with high enantiomeric excess using cationic rhodium catalysts with ligands such as DuPHOS and BPE under mild hydrogen pressures. organic-chemistry.org This highlights that the reduction pathway typically proceeds via an intermediate with a carbon-oxygen double bond (ketone or enol ester) rather than direct dehydroxylation. libretexts.orgorganic-chemistry.org

The hydroxyl group at the α-carbon of this compound can be readily displaced by various nucleophiles, making it a versatile intermediate for the synthesis of other α-substituted phosphonates. nih.govresearchgate.netmdpi.com This reactivity allows for the introduction of halogens, amines, and other functional groups at the benzylic position. nih.gov

The substitution can proceed via different mechanisms depending on the nucleophile and reaction conditions. For instance, the conversion to α-aminophosphonates can be achieved by reacting α-hydroxyphosphonates with primary or secondary amines. nih.gov Quantum chemical calculations on the reaction between diethyl α-hydroxybenzylphosphonate and methylamine (B109427) suggest that the reaction follows an SN2 mechanism. nih.gov A notable feature of this mechanism is a proposed neighboring group effect that facilitates the transfer of the hydroxyl's oxygen atom from the α-carbon to the phosphorus atom via a transition state, which enhances the substitution process. nih.gov

Common nucleophilic substitution reactions include:

Halogenation : The hydroxyl group can be replaced by a halogen atom. nih.govresearchgate.net For fluorination, reagents like diethylaminosulfur trifluoride (DAST) are commonly used. nih.gov

Amination : Reaction with primary or secondary amines yields α-aminophosphonates. nih.gov This reaction can be facilitated by microwave irradiation, sometimes without the need for a catalyst or solvent. nih.gov

Phosphonate (B1237965) Moiety Reactivity

The phosphonic acid group itself is a center of reactivity, primarily involving the P-C bond and the P-OH groups.

The carbon-phosphorus (C-P) bond in phosphonates is known for its exceptional stability, capable of withstanding harsh chemical treatments such as boiling in strong acid or base. nih.gov This high stability is a key difference between phosphonates and their phosphate (B84403) ester analogues, which have a more labile P-O-C linkage. nih.gov

Despite this stability, cleavage of the P-C bond can occur under specific and often forcing conditions. Theoretical studies on the acid-catalyzed cleavage of a model α-aminophosphonate, which shares structural similarities with this compound, provide insight into the likely mechanism. nih.govresearchgate.net The cleavage is not a simple unimolecular dissociation but rather a complex, multi-step process. nih.gov

The most favorable reaction pathway is proposed to involve three main steps: nih.govresearchgate.net

Protonation : The process is initiated by protonation. In the case of an α-aminophosphonate, this occurs at the amino group. For this compound, protonation would likely occur on the phosphoryl oxygen.

Proton Transfer : An intramolecular proton transfer follows, creating a more reactive intermediate.

P-C Bond Cleavage : The actual cleavage of the P-C bond then occurs from this protonated intermediate.

This process requires the explicit participation of solvent molecules (e.g., water) and does not proceed via a simple dissociative (AN) or associative (DN) pathway in the traditional sense. nih.govresearchgate.netlu.se Instead, it has characteristics of a concerted process where bond breaking and bond forming occur with the assistance of proton transfers, suggesting a mechanism that lies on a continuum between the purely dissociative and associative extremes. nih.govlu.se Theoretical models indicate that at least two water molecules are necessary to facilitate the P-C bond cleavage in the hydrated state. nih.gov

The phosphonic acid group of this compound can be converted to its corresponding phosphonate esters through esterification. The kinetics and mechanism of this reaction are analogous to the well-known Fischer esterification of carboxylic acids. organic-chemistry.orgchemistrysteps.combyjus.com The reaction is typically catalyzed by a strong acid (e.g., H₂SO₄, p-TsOH) and is reversible. libretexts.orgorganic-chemistry.org

The Fischer esterification mechanism involves several equilibrium steps: organic-chemistry.orgyoutube.com

Protonation of the phosphoryl oxygen by the acid catalyst, which activates the phosphorus atom towards nucleophilic attack.

Nucleophilic attack by the alcohol on the activated phosphorus center, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups on the phosphorus.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final phosphonate ester and regenerate the acid catalyst.

To drive the reaction toward the product, the equilibrium must be shifted, typically by using a large excess of the alcohol or by removing water as it is formed. libretexts.orgorganic-chemistry.org

An alternative and highly selective method for the esterification of phosphonic acids involves the use of triethyl orthoacetate as both the reagent and solvent. researchgate.netnih.gov The selectivity of this reaction is highly dependent on the temperature. At lower temperatures (e.g., 30-40 °C), the reaction can be controlled to selectively produce the monoester, whereas at elevated temperatures (e.g., 100 °C), the diester is formed preferentially. researchgate.netnih.gov This temperature dependence allows for the targeted synthesis of either the mono- or diester derivative from the same starting materials. researchgate.netnih.gov

Transesterification, the conversion of one phosphonate ester to another by reaction with a different alcohol, can also occur, often under acid-catalyzed conditions. For example, alkylpinacol phosphonates have been shown to undergo transesterification in acidulated methanol (B129727) to yield phosphonic acid monomethyl esters. researchgate.net

Temperature Effect on Selective Esterification of Phosphonic Acids with Triethyl Orthoacetate researchgate.netnih.gov
Temperature (°C)Substrate ConversionSelectivity
30>99%High selectivity for monoester
40QuantitativePredominantly monoester
100QuantitativeHigh selectivity for diester

Degradation Pathways and Byproduct Formation

The chemical stability of this compound is a critical aspect of its application and environmental fate. Various degradation pathways, including hydrolysis, thermal decomposition, and photodegradation, contribute to its transformation, leading to the formation of several byproducts.

Hydrolysis and C-P Bond Cleavage:

Under basic conditions, α-hydroxyarylmethylphosphonic acid derivatives can undergo cleavage of the carbon-phosphorus (C-P) bond. For instance, α-aminobenzylphosphonic acids with hydroxyl groups in the ortho and para positions have been shown to undergo C-P bond cleavage when heated with an aqueous sodium hydroxide (B78521) solution. This reaction yields the corresponding aromatic aldehydes and phosphorous acid (H₃PO₃) as the primary degradation products. researchgate.net Interestingly, the meta-hydroxy derivative does not undergo this cleavage under similar conditions, suggesting that the position of the hydroxyl group on the phenyl ring plays a crucial role in the stability of the C-P bond. researchgate.net The driving force for this cleavage is believed to be the ability of the ortho- and para-hydroxyl groups to facilitate the departure of the phosphorus moiety through resonance effects. researchgate.net

In acidic media, the C-P bond of related α-aminophosphonates has also been observed to cleave. Theoretical studies on dimethyl (α-anilinobenzyl)phosphonate suggest a three-step process involving protonation of the amino group, intramolecular proton transfer, and subsequent C-P bond cleavage to form an imine cation and a H-phosphonate derivative, which can then undergo hydrolysis. nih.govresearchgate.net

Photochemical Degradation:

Ultraviolet (UV) irradiation can also induce the cleavage of the C-P bond in benzylphosphonic acid derivatives. Studies on nitro-substituted benzylphosphonic acids have shown that the para-nitro derivative is particularly susceptible to photochemical C-P bond cleavage upon UV irradiation in a basic solution. rsc.orgpsu.edu This reaction proceeds via an intramolecular electron transfer from the phosphonate group to the nitroaromatic moiety, leading to the formation of a monomeric metaphosphate anion as an intermediate. psu.edu The primary organic byproduct in this case is p-nitrotoluene. psu.edu While this study focuses on nitro-substituted compounds, it provides a mechanistic framework for the potential photodegradation of this compound, where the phenyl ring could be excited by UV light, potentially leading to C-P bond cleavage. The degradation of methylphosphonic acid under UV irradiation has been shown to produce methanol, formic acid, and inorganic phosphoric acid through the involvement of reactive oxygen species. nih.govrsc.org

Thermal Degradation:

While specific studies on the thermal decomposition of this compound are limited, investigations into other phosphonic acids, such as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), show that thermal degradation involves the destruction of the C-P bond and the release of smaller molecules. researchgate.net For HEDP, this includes the release of water and acetic acid at lower temperatures, followed by the removal of phosphorus-containing species and acetaldehyde (B116499) at higher temperatures. researchgate.net It is plausible that the thermal degradation of this compound would also involve the cleavage of the C-P bond and the fragmentation of the organic moiety.

Aromatic Ring Functionalization

The phenyl ring of this compound is amenable to functionalization through various organic reactions, allowing for the synthesis of a wide range of derivatives with tailored properties.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for introducing substituents onto aromatic rings. nih.govnih.gov The regioselectivity of these reactions on substituted benzenes is governed by the electronic properties of the existing substituent. wikipedia.orgcognitoedu.orgorganicchemistrytutor.comaakash.ac.in

Sulfonation:

The sulfonation of phenylphosphonic acid has been reported to yield m-sulfophenylphosphonic acid, confirming the meta-directing effect of the phosphonic acid group. rsc.org This reaction is typically carried out using a strong sulfonating agent like chlorosulfonic acid.

Nitration:

Nitration of aromatic rings is a classic example of electrophilic aromatic substitution, typically employing a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. mt.combeilstein-journals.orgfrontiersin.orgscirp.org Given the meta-directing nature of the phosphonic acid group, the nitration of phenylphosphonic acid is expected to produce primarily the meta-nitro substituted product. The regioselectivity can be influenced by the reaction conditions. researchgate.netnih.gov

Halogenation:

Halogenation of aromatic compounds involves the substitution of a hydrogen atom with a halogen (Cl, Br, I). mt.comrsc.orgescholarship.orgnih.gov These reactions are often catalyzed by a Lewis acid. mt.com For phenylphosphonic acid, halogenation is anticipated to occur at the meta position due to the directing effect of the phosphonic acid group.

The following table summarizes the expected major products of electrophilic aromatic substitution on the phenyl ring of a phenylphosphonic acid derivative.

ReactionReagentsExpected Major Product
SulfonationH₂SO₄/SO₃meta-sulfophenylphosphonic acid
NitrationHNO₃/H₂SO₄meta-nitrophenylphosphonic acid
BrominationBr₂/FeBr₃meta-bromophenylphosphonic acid

Palladium-Catalyzed Cross-Coupling Strategies for Substituted Phenyl Rings

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to functionalize the phenyl ring of arylphosphonates. nih.govorganicchemistrytutor.combeilstein-journals.orgorganic-chemistry.orgwikipedia.orglibretexts.orgwikipedia.orgyoutube.comlibretexts.orgorganic-chemistry.orgbeilstein-journals.orgyoutube.comnih.govmdpi.commdpi.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. For the purpose of functionalizing this compound, a halo-substituted derivative would be a suitable starting material.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. youtube.commdpi.com This reaction is widely used for the synthesis of biaryl compounds. Halo-substituted phenylphosphonates can serve as the electrophilic partner in Suzuki-Miyaura couplings. For instance, diethyl (2-bromophenyl)phosphonate can be coupled with various arylboronic acids to produce biaryl phosphonates. The efficiency of such couplings can be influenced by the choice of catalyst and reaction conditions.

The table below presents data from a study on the Suzuki-Miyaura coupling of a halo-substituted arylphosphonate with different boronic acids.

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10095
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10092
4-Trifluoromethylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10088

Heck Reaction:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organicchemistrytutor.comorganic-chemistry.orgwikipedia.orglibretexts.orgbeilstein-journals.orgyoutube.comnih.gov This reaction provides a valuable method for the synthesis of substituted alkenes. A halo-substituted phenylphosphonate (B1237145) could be coupled with various alkenes to introduce alkenyl substituents onto the phenyl ring.

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. beilstein-journals.orglibretexts.orgwikipedia.orglibretexts.orgorganic-chemistry.orgmdpi.com This reaction is instrumental in the synthesis of arylalkynes. A halo-substituted phenylphosphonate can be used as the coupling partner to introduce alkynyl groups onto the aromatic ring.

The following table provides representative conditions for the Sonogashira coupling of an aryl bromide with a terminal alkyne.

AlkynePalladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF2590
1-HexynePdCl₂(PPh₃)₂CuIEt₃NTHF2585
TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF2592

Derivatization Strategies and Functionalization of Hydroxy Phenyl Methylphosphonic Acid

Design and Synthesis of Ether Phosphonate (B1237965) Derivatives

A primary strategy for modifying hydroxy(phenyl)methylphosphonic acid involves the derivatization of its α-hydroxyl group to form ether and ester analogues. O-alkylation and O-acylation are common reactions that yield α-alkoxy- and α-acyloxyphosphonates, respectively. nih.govnih.govresearchgate.net These reactions transform the parent α-hydroxyphosphonate into derivatives with altered polarity, lipophilicity, and potential biological activity.

The synthesis of α-hydroxyphosphonates, the precursors to these ether derivatives, is often achieved through the Pudovik reaction. nih.govresearchgate.net This reaction involves the addition of a dialkyl phosphite (B83602) to an aldehyde, in this case, benzaldehyde (B42025). The process is frequently catalyzed by a base, such as triethylamine. nih.gov

Table 1: Synthesis of α-Hydroxyphosphonate Derivatives via Pudovik Reaction

Aldehyde Phosphite Catalyst Product
Benzaldehyde Diethyl phosphite Triethylamine Diethyl [hydroxy(phenyl)methyl]phosphonate

This table illustrates the general components of the Pudovik reaction used to synthesize the precursor for ether phosphonate derivatives.

Once the α-hydroxyphosphonate is synthesized, O-alkylation can be performed to yield the desired ether derivatives. This transformation is a key step in creating a library of compounds for further investigation. The oxidation of the hydroxyl group to a keto group is another synthetic route, leading to the formation of α-ketophosphonates, which are also valuable intermediates. nih.govarkat-usa.org

Incorporation into Bioisosteric Analogues of Phosphates

Phosphonates are widely recognized as effective bioisosteres of phosphates. researchgate.netcambridgemedchemconsulting.com This is due to their structural similarity to phosphates, where a P-C bond replaces the more labile P-O bond of a phosphate (B84403) ester. This substitution enhances metabolic stability against enzymatic cleavage by phosphatases. researchgate.net However, there are notable differences in their physicochemical properties that can influence biological recognition. For instance, the second pKa of phosphonates is typically higher (around 7.6) than that of phosphates (around 6.4), meaning phosphonates are more likely to be singly ionized at physiological pH. researchgate.net

The incorporation of this compound into larger molecules can serve as a strategy to mimic phosphorylated biomolecules. The tetrahedral geometry of the phosphonate group resembles that of the phosphate group, allowing it to potentially interact with phosphate-binding sites in enzymes. researchgate.net

To further refine the bioisosteric mimicry, modifications such as the introduction of fluorine atoms have been explored. Difluoromethyl phosphonates are considered superior bioisosteres of phosphates compared to their non-fluorinated counterparts due to their pKa values, geometry, and polarity more closely resembling those of natural phosphates. researchgate.net

Table 2: Comparison of Phosphate and Phosphonate Properties

Property Phosphate Phosphonate
Key Bond P-O-C P-C
Metabolic Stability Lower (susceptible to phosphatases) Higher
Second pKa ~6.4 ~7.6

This table summarizes the key differences between phosphates and phosphonates as bioisosteres.

Halogenation and Nitro-Substitution for Modulating Reactivity

The reactivity and properties of this compound can be modulated through substitutions on both the aliphatic α-carbon and the aromatic phenyl ring.

One derivatization pathway involves the replacement of the α-hydroxyl group with a halogen atom. nih.govnih.govresearchgate.net This substitution reaction transforms the α-hydroxyphosphonate into an α-halophosphonate, which can serve as a precursor for further functionalization, such as the introduction of amino groups to form α-aminophosphonates. nih.govresearchgate.net

Furthermore, the phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions, which can introduce substituents that alter the electronic properties and steric profile of the molecule. msu.edu Common electrophilic aromatic substitution reactions include nitration and halogenation.

Halogenation: Halogens such as chlorine or bromine can be introduced onto the phenyl ring using a Lewis acid catalyst. msu.edu The resulting aryl halides can participate in a variety of cross-coupling reactions, offering a versatile handle for further derivatization.

The strategic placement of these functional groups can be used to fine-tune the molecule's interaction with biological targets. For example, the replacement of a nitro group with other functionalities like boronic acid has been explored in other contexts to modify binding capabilities. nih.gov

Conjugation with Biologically Relevant Scaffolds (e.g., Peptides, Nucleotides)

To enhance the biological utility of this compound derivatives, they can be conjugated to biologically relevant scaffolds such as peptides and nucleotides. This approach aims to combine the properties of the phosphonate with the specific targeting or functional characteristics of the biomolecule.

Peptide Conjugation: The conjugation of molecules to peptides, particularly cell-penetrating peptides (CPPs), is a strategy to improve cellular uptake. mdpi.com Amide bond formation is a common method for linking a phosphonate derivative (containing a carboxylic acid or an amine handle) to a peptide. This can be achieved using standard peptide coupling reagents. mdpi.com

Nucleotide Conjugation: Chemical conjugation of phosphonates to oligonucleotides can be utilized to create analogues of naturally occurring nucleic acids with modified properties. nih.gov These conjugates can have applications in antisense therapy or as probes for studying nucleic acid interactions. Phosphoramidation is a method that can be used to conjugate molecules to the terminal phosphate group of a nucleic acid. nih.gov This reaction forms a stable phosphoramidate (B1195095) linkage.

These conjugation strategies open up possibilities for creating targeted therapeutic agents or diagnostic tools by leveraging the combined functionalities of the phosphonate and the attached biomolecule. mdpi.comnih.gov

Coordination Chemistry and Metal Complexation of Hydroxy Phenyl Methylphosphonic Acid

Chelation Properties and Ligand Design Principles

Hydroxy(phenyl)methylphosphonic acid functions as an effective chelating agent due to the presence of multiple donor atoms, specifically the oxygen atoms of the phosphonate (B1237965) group and the adjacent α-hydroxyl group. This arrangement allows for the formation of stable five-membered chelate rings with metal ions. The phosphonate group, with its high charge density and multiple oxygen donors, provides a strong binding site for a wide range of metal cations.

Key principles in the design of ligands based on this scaffold include:

Hard and Soft Acid-Base (HSAB) Theory : The phosphonate group is a "hard" donor, making it particularly effective for binding to "hard" metal ions like lanthanides and high-valent transition metals.

Chelate Effect : The ability of the ligand to form a stable five-membered ring involving the phosphonate and hydroxyl oxygens significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands. wikipedia.org

The combination of a strong phosphonate anchoring group and a secondary hydroxyl donor site makes this compound a bidentate chelating ligand capable of forming stable and well-defined coordination compounds.

Complexation with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Zn(II), Cd(II))

This compound and its derivatives form stable complexes with a variety of divalent transition metal ions. The coordination typically involves the phosphonate oxygen atoms and, in many cases, the α-hydroxyl oxygen, leading to chelation. The stability of these complexes generally follows the Irving-Williams series for high-spin octahedral complexes: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

While specific stability constants for this compound are not widely reported, data from the closely related 1-hydroxy-1-phenylmethyl-1,1-bis(H-phosphinic acid) provides insight into the expected trends and magnitudes of these interactions. The phosphinic acid analogue also possesses the critical α-hydroxy group and phosphorus-based acid functions, making it a suitable model for understanding complex stability.

Table 1: Stability Constants (log K) of Metal Complexes with a Related Hydroxy-Phosphinic Acid Ligand

Metal Ionlog K₁ (ML)
Cu(II)6.85
Ni(II)5.51
Co(II)5.23
Fe(II)5.10
Zn(II)Not Reported
Cd(II)Not Reported

Data extrapolated from studies on 1-hydroxy-1-phenylmethyl-1,1-bis(H-phosphinic acid) as a proxy for this compound. researchgate.net

The data illustrates the high affinity of the ligand for Cu(II), consistent with the Irving-Williams series. The formation of these complexes is pH-dependent, with the ligand becoming a more effective chelator upon deprotonation of the phosphonic acid and hydroxyl groups at higher pH values. The resulting complexes can exist as simple mononuclear species or can assemble into higher-order polymeric structures.

Interactions with Lanthanide Cations: Stability and Applications

The hard oxygen donors of the phosphonate group make this compound an excellent ligand for lanthanide cations (Ln³⁺), which are classified as hard acids. The interaction is predominantly electrostatic in nature. The stability of lanthanide complexes generally increases across the series from La(III) to Lu(III), with a characteristic decrease in ionic radius (the "lanthanide contraction"). ias.ac.in This trend leads to stronger electrostatic interactions and, consequently, more stable complexes with the heavier lanthanides. nih.govqu.edu.qajcsp.org.pk A small discontinuity, known as the "gadolinium break," is sometimes observed around Gd(III). ias.ac.in

Complexation with lanthanide ions often involves the formation of robust coordination networks, which can exhibit interesting photoluminescent properties. The organic phenyl group can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. This sensitization process is crucial for applications in lighting, sensing, and medical imaging.

Table 2: Stability Constants (log K) of Lanthanide Complexes with a Related Hydroxy-Phosphinic Acid Ligand

Lanthanide Ionlog K₁ (ML)
La(III)5.30
Gd(III)6.20

Data extrapolated from studies on 1-hydroxy-1-phenylmethyl-1,1-bis(H-phosphinic acid) as a proxy for this compound. researchgate.net

The higher stability of the Gd(III) complex compared to the La(III) complex is consistent with the lanthanide contraction. These stable complexes have potential applications in areas such as contrast agents for magnetic resonance imaging (MRI) and as components in luminescent materials.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of phosphonic acids to bridge multiple metal centers makes them highly effective building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, often exhibiting high porosity and surface area.

This compound is a promising ligand for MOF synthesis due to its strong coordination to metal centers and its potential for forming robust, multidimensional networks. The phosphonate group can adopt various coordination modes, bridging two, three, or more metal ions to create extended inorganic-organic hybrid structures. The additional hydroxyl group can participate in coordination or form hydrogen bonds within the framework, influencing the final structure and its properties. Phosphonate-based MOFs are often noted for their enhanced thermal and chemical stability compared to their carboxylate-based counterparts, owing to the stronger metal-phosphonate bond.

Isoreticular design is a key strategy in MOF chemistry where the underlying topology of the network is maintained while the size and functionality of the organic linker are systematically varied. By substituting this compound with longer or shorter analogues, or by introducing functional groups onto the phenyl ring, it is possible to create a series of MOFs with the same framework structure but with tailored pore sizes and chemical environments. This approach allows for the precise tuning of MOF architectures for specific applications. The principle of isoreticular synthesis has been successfully applied to phosphonate and phosphinate-based MOFs, demonstrating that the fundamental network topology can be preserved even when the specific nature of the phosphorus-based connecting group is altered. researchgate.net

The choice of organic linker is critical in determining the porosity and functionality of a MOF. The use of this compound as a linker can modulate these properties in several ways:

Porosity : While phosphonate ligands have a strong tendency to form dense, layered structures, careful selection of synthesis conditions and metal centers can lead to the formation of permanently porous frameworks. wikipedia.org

Functionality : The hydroxyl group within the ligand introduces a polar functional group onto the pore surfaces. This can enhance the selective adsorption of polar molecules, such as water or carbon dioxide, and can also serve as a site for post-synthetic modification, where additional chemical functionalities can be grafted onto the framework after its initial synthesis. psu.edu

Through judicious ligand design and synthetic strategy, this compound can be employed to create a diverse range of functional framework materials with tunable properties for applications in gas storage, separation, and catalysis.

Computational and Theoretical Chemistry Studies of Hydroxy Phenyl Methylphosphonic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the electronic structure and energetics of organophosphorus compounds. DFT calculations for derivatives of hydroxy(phenyl)methylphosphonic acid, such as its esters, have been performed to elucidate various molecular properties. researchgate.net For instance, studies on Diethyl [hydroxy (phenyl) methyl] phosphonate (B1237965) (DHPMP) have utilized the B3LYP functional with the 6-31G(p,d) basis set to investigate its structure and vibrational spectra. researchgate.net The selection of appropriate functionals and basis sets is crucial for obtaining accurate results, with non-empirical functionals like PBE0 often showing good agreement with experimental vibrational spectra for organophosphates. researchgate.net

DFT calculations are used to determine the optimized, lowest-energy (ground state) geometry of molecules. For DHPMP, a close derivative of the target acid, single crystal X-ray diffraction results indicate a monoclinic crystal system. researchgate.net Computational optimization of the molecular structure using DFT methods allows for the calculation of geometric parameters like bond lengths and angles, which can be compared with experimental data. researchgate.netresearchgate.net

Vibrational analysis based on DFT calculations is essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and rocking of functional groups. mdpi.comnih.gov For DHPMP, calculated vibrational frequencies have been compared with experimental FT-IR and FT-Raman data to provide a detailed assignment of the observed bands. researchgate.net

Below is a table comparing selected experimental and DFT-calculated vibrational frequencies for Diethyl [hydroxy (phenyl) methyl] phosphonate.

Vibrational ModeExperimental FT-IR (cm⁻¹) researchgate.netExperimental FT-Raman (cm⁻¹) researchgate.netCalculated (DFT B3LYP/6-31G(p,d)) (cm⁻¹) researchgate.net
O-H Stretch3238-3240
C-H (Phenyl) Stretch3058-3060
C-H (Aliphatic) Stretch2800-2950-2850-2960
C=C (Phenyl) Stretch1612-1610
P=O Stretch123412351235
P-O-C Stretch102410261025
C-O Stretch109910981100

Data presented is for Diethyl [hydroxy (phenyl) methyl] phosphonate, a derivative of the subject compound.

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying and characterizing transition states and intermediates. researchgate.netresearchgate.net The formation of α-hydroxyphosphonates, including this compound derivatives, often occurs via the Pudovik or Abramov reactions. nih.gov DFT calculations have been employed to study the mechanism of the triethylamine-catalyzed Pudovik reaction between benzaldehyde (B42025) and diethyl phosphite (B83602). mdpi.com

These studies revealed that the catalyst, triethylamine, promotes the proton transfer from the phosphite to the aldehyde. mdpi.com The calculations determined the activation enthalpy for both the uncatalyzed and catalyzed reactions, showing a significant reduction in the energy barrier in the presence of the catalyst. mdpi.com

Reaction PathwayCalculated Activation Enthalpy (ΔH‡)Calculated Reaction Enthalpy (ΔH)
Uncatalyzed Pudovik Reaction85.9 kJ/mol mdpi.comThermoneutral mdpi.com
Triethylamine-Catalyzed Pudovik Reaction68.8 kJ/mol mdpi.com-17.2 kJ/mol (Exothermic) mdpi.com

Furthermore, DFT has been used to investigate the degradation pathways of related compounds like methylphosphonic acid. rsc.org These studies indicate that the cleavage of the stable Carbon-Phosphorus (C–P) bond can be initiated by hydroxyl radicals (•OH), providing a mechanistic model for the photolysis of phosphonates in the environment. rsc.org

Phosphonic acids and their derivatives can exist in different conformations and tautomeric forms. researchgate.net A key equilibrium in these systems is the prototropic tautomerism between the pentavalent, tetracoordinated phosphonate form containing a P=O double bond and a P-H bond, and the trivalent, tricoordinated phosphite form with a P-OH group. nih.govresearchgate.net

Computational studies have shown that for most H-phosphonates, the equilibrium lies heavily in favor of the more stable pentavalent (P=O) tautomer. researchgate.net The energy barrier for uncatalyzed, intramolecular conversion between the two tautomers is typically very high (around 240–260 kJ/mol), suggesting this pathway is not significant at room temperature. nih.gov The stability of the tautomers is highly influenced by the nature of the substituents on the phosphorus atom. researchgate.netnih.gov Electron-donating groups tend to stabilize the pentavalent form, while electron-withdrawing groups increase the stability of the trivalent form. nih.gov Solvation effects also play a role, though their impact can vary depending on the specific compound. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.orgtandfonline.com For systems involving phosphonic acids, MD simulations provide valuable insights into dynamic processes, such as the formation and breaking of hydrogen bonds, interactions with solvent molecules, and self-assembly. acs.orgrsc.org

While specific MD studies on this compound are not prevalent, research on related molecules like heptyl phosphonic acid and phosphoric acid demonstrates the utility of this approach. acs.orgresearchgate.net Atomistic MD simulations have been used to understand the dynamic hydrogen bonding network in liquid phosphonic acids, which is crucial for properties like proton conductivity. acs.org These simulations often rely on force fields, which are sets of parameters that describe the potential energy of the system. These force fields can be generated and validated using quantum chemical calculations. acs.org MD simulations are also powerful tools for modeling the self-organization of phosphonic acids into monolayers on surfaces, elucidating the role of the solvent and the packing motifs of the molecules. rsc.orgrsc.org

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations are essential for predicting various spectroscopic parameters, which aids in the interpretation of experimental data and structural confirmation. nih.govnih.gov Beyond vibrational frequencies (IR and Raman), these calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. researchgate.netgithub.io

For phosphonic acids, ³¹P NMR is a particularly powerful characterization technique. DFT calculations, using methods like the Gauge-Independent Projector Augmented Waves (GIPAW), can predict ³¹P chemical shifts for different binding modes or chemical environments. bohrium.com This is especially useful for complex systems, such as phosphonic acids adsorbed on surfaces, where experimental assignment can be challenging. bohrium.com Theoretical predictions of ¹H and ¹³C NMR spectra are also widely used for structural elucidation of organic molecules. chemaxon.comnmrdb.org The accuracy of these predictions depends on the chosen level of theory and the inclusion of environmental effects, such as solvation, often modeled using a polarizable continuum model (PCM). github.io

Computational Modeling of Surface Adsorption and Interfacial Phenomena

The ability of phosphonic acids to act as strong anchoring groups onto metal oxide surfaces is a key feature exploited in many material science applications. researchgate.net Computational modeling, primarily using DFT and related methods, is a critical tool for understanding the adsorption mechanisms and interfacial interactions at the atomic level. bohrium.comacs.org

Studies on the adsorption of phosphonic acids onto surfaces like titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃) have identified several possible binding modes. bohrium.comresearchgate.netacs.org These modes are generally classified by the number of surface oxygen atoms the phosphonate group binds to:

Monodentate: The phosphonic acid binds to the surface through one P-O-Metal bond.

Bidentate: The phosphonic acid binds through two P-O-Metal bonds. This can be a chelating mode (binding to one metal atom) or a bridging mode (binding to two different metal atoms).

Tridentate: The phosphonic acid binds through three P-O-Metal bonds, bridging three surface metal atoms.

DFT calculations can determine the adsorption energies and optimized geometries for these different modes, revealing the most stable configurations. researchgate.netcnr.it For phosphonic acid on the TiO₂ anatase (101) surface, calculations suggest that monodentate and bidentate binding modes are stable, while on the anatase (001) surface, bidentate and tridentate modes are favored. bohrium.com Density-functional-based tight-binding (DFTB) calculations have also been used to investigate these systems, showing a preference for bidentate configurations with similar adsorption energies but different geometries. acs.org These computational models provide fundamental insights into the formation and stability of self-assembled monolayers (SAMs) of phosphonic acids on various substrates. researchgate.net

Molecular Docking for Enzyme-Ligand Interaction Prediction (In Vitro Context)

Molecular docking is a computational technique extensively used in medicinal chemistry and drug design to predict the preferred orientation of a ligand when bound to the active site of a macromolecule, such as an enzyme. nih.gov This method helps in understanding the molecular basis of a ligand's activity by simulating the interaction between the ligand and the enzyme at an atomic level. By predicting binding conformations and affinities, molecular docking serves as a powerful tool to rationalize the results of in vitro enzyme inhibition assays and guide the design of more potent and selective inhibitors. nih.govresearchgate.net

In the context of this compound and its derivatives, specifically aryl α-hydroxyphosphonates, molecular docking has been employed to elucidate their inhibitory mechanisms against key metabolic enzymes. A notable study investigated a series of novel hybrid molecules based on the α-hydroxyphosphonate scaffold against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) and acetylcholinesterase (AChE), a critical enzyme in the nervous system. nih.gov The in vitro inhibitory activities of these compounds were quantified, providing the empirical data necessary to validate the computational models. nih.gov

Detailed Research Findings

The in vitro enzyme inhibition assays revealed that the synthesized aryl α-hydroxyphosphonate derivatives were potent inhibitors of all three tested enzymes. The inhibitory potency is typically expressed by the inhibition constant (Kᵢ), with lower values indicating stronger inhibition. The experimental findings for this series of compounds are summarized below. nih.gov

Compound ClassTarget EnzymeObserved Kᵢ Value Range (nM)
Aryl α-hydroxyphosphonateshCA I25.08 ± 4.73 to 69.85 ± 15.19
Aryl α-hydroxyphosphonateshCA II32.32 ± 1.67 to 82.76 ± 22.73
Aryl α-hydroxyphosphonatesAChE1.69 ± 0.25 to 3.50 ± 0.91

Following the promising results from the in vitro assays, molecular docking studies were performed on the most active compounds to determine their binding modes within the active sites of hCA I, hCA II, and AChE. nih.gov Such computational analyses are crucial for understanding the structure-activity relationships, revealing which chemical moieties of the inhibitor are responsible for its potent interaction with the enzyme.

The docking simulations typically identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and, in the case of metalloenzymes like carbonic anhydrase, coordination with the catalytic metal ion. nih.govnih.gov For carbonic anhydrase inhibitors, interactions often involve the sulfonamide group coordinating with the active site Zn²⁺ ion and forming hydrogen bonds with conserved residues like Threonine 199. mdpi.com For acetylcholinesterase, inhibitors bind within a deep and narrow gorge, interacting with residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov

The table below summarizes the types of interactions that are typically identified in molecular docking studies of inhibitors with these enzymes, providing a representative model of the binding modes for potent aryl α-hydroxyphosphonate compounds.

Target EnzymeInteraction TypePotential Interacting Residues/ComponentsRole in Binding
Carbonic Anhydrase (hCA I & II)Metal CoordinationActive Site Zn²⁺ IonAnchors the inhibitor within the catalytic site.
Carbonic Anhydrase (hCA I & II)Hydrogen BondThr199, Pro201, His94Orients the inhibitor and provides specificity.
Carbonic Anhydrase (hCA I & II)Hydrophobic InteractionVal121, Leu198, Trp209Stabilizes the inhibitor's phenyl group or other lipophilic moieties.
Acetylcholinesterase (AChE)Hydrogen BondSer203, His447, Tyr133Interacts with the phosphonate and hydroxyl groups.
Acetylcholinesterase (AChE)Hydrophobic Interaction (π-π stacking)Trp86, Tyr337, Phe338Stabilizes the aromatic rings of the inhibitor within the active site gorge.

The synergy between in vitro inhibition data and in silico molecular docking provides a detailed picture of enzyme-ligand interactions. It confirms that aryl α-hydroxyphosphonates are effective inhibitors and explains the structural basis for their activity, thereby facilitating the rational design of next-generation enzyme inhibitors. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of hydroxy(phenyl)methylphosphonic acid, offering insights into its proton, carbon, and phosphorus environments.

One-dimensional NMR spectroscopy is fundamental for verifying the molecular structure and assessing the purity of the compound. Each nucleus (¹H, ¹³C, ³¹P) provides a unique spectral signature.

¹H NMR: The proton NMR spectrum displays signals corresponding to each unique proton environment. The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.2-7.5 ppm. The methine proton (CH), being adjacent to the hydroxyl, phenyl, and phosphonate (B1237965) groups, shows a characteristic downfield shift and appears as a doublet due to coupling with the phosphorus atom. The hydroxyl and phosphonic acid protons are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The phenyl group carbons resonate in the aromatic region (~125-140 ppm). The benzylic carbon, bonded to the hydroxyl and phosphonate groups, is significantly deshielded.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. huji.ac.il this compound exhibits a single resonance in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of phosphonic acids. huji.ac.il The exact chemical shift can vary depending on the solvent and pH. This technique is highly effective for assessing purity, as phosphorus-containing impurities would generate distinct signals. rsc.org

Interactive Table: Typical NMR Spectroscopic Data for this compound
NucleusAtomTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
¹H P-OH Variable (e.g., 10-12)Broad singlet-Highly dependent on solvent and concentration.
C-OH Variable (e.g., 5-7)Broad singlet-Position and width vary with solvent and temperature.
Ph -H~7.2-7.5Multiplet-Protons of the phenyl ring.
C -H~4.5-5.0Doublet²JP-H ≈ 15-20 HzMethine proton coupled to the phosphorus atom.
¹³C C -P~70-75Doublet¹JP-C ≈ 130-150 HzBenzylic carbon showing strong coupling to phosphorus.
Ph C-1 (ipso)~135-140Doublet²JP-C ≈ 5-10 HzCarbon attached to the methine group.
Ph C-2,6 (ortho)~128-130Doublet³JP-C ≈ 3-7 Hz
Ph C-3,5 (meta)~127-129Singlet-
Ph C-4 (para)~126-128Singlet-
³¹P P ~15-25Singlet (decoupled)-Referenced to 85% H₃PO₄. rsc.org

Two-dimensional NMR experiments are indispensable for unambiguously assigning signals and determining the bonding network and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would confirm the connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link the methine proton signal to its corresponding carbon signal and the aromatic proton signals to their respective carbons. hmdb.ca

Stereochemical Assignment: Due to the chiral center at the benzylic carbon, this compound exists as a pair of enantiomers. Differentiating these enantiomers by NMR typically requires the use of a chiral solvating agent. nih.govresearchgate.net In the presence of such an agent, the enantiomers form transient diastereomeric complexes, which can result in separate signals for the two enantiomers in the ¹H or ³¹P NMR spectra, allowing for the determination of enantiomeric purity. nih.govresearchgate.net

The dynamic behavior of this compound can be investigated by altering the temperature or the solvent during NMR analysis.

Variable Temperature (VT) NMR: VT-NMR studies can provide information on rotational barriers and conformational preferences. rsc.orgmdpi.com For this compound, rotation around the C-P and C-C single bonds may be hindered. By lowering the temperature, the exchange between different rotational isomers (rotamers) can be slowed, potentially leading to the appearance of distinct sets of signals for each conformer. mdpi.com

Solvent Effects: The chemical shifts, particularly of the acidic OH protons and the methine proton, can be significantly influenced by the choice of NMR solvent. researchgate.netunn.edu.ng Protic solvents (like D₂O or Methanol-d₄) can engage in hydrogen bonding with the hydroxyl and phosphonic acid groups, leading to changes in chemical shifts compared to aprotic solvents (like DMSO-d₆ or Chloroform-d). washington.edupitt.edu These solvent-induced shifts can provide valuable information about intermolecular interactions and the accessibility of different sites on the molecule. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netresearchgate.net

O-H Stretching: A very broad and strong absorption band is typically observed in the IR spectrum between 2500 and 3300 cm⁻¹, which is characteristic of the strongly hydrogen-bonded O-H groups of the phosphonic acid moiety. The C-O-H stretch from the hydroxyl group also contributes to this region.

P=O Stretching: A strong, distinct band corresponding to the phosphoryl (P=O) stretching vibration appears in the range of 1150-1250 cm⁻¹. researchgate.net

P-O and C-O Stretching: Vibrations associated with P-O and C-O single bonds are found in the fingerprint region of the spectrum, typically between 900 and 1100 cm⁻¹.

Aromatic C-H and C=C Stretching: The phenyl group gives rise to characteristic bands, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. ijariie.com

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations, which may be weak in the IR spectrum. rsc.orgpnnl.gov

Interactive Table: Key Vibrational Frequencies for this compound
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity (IR)
Phosphonic Acid O-HStretching2500 - 3300Strong, Very Broad
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-HStretching2850 - 3000Medium to Weak
Phenyl C=CRing Stretching1450 - 1600Medium
Phosphoryl P=OStretching1150 - 1250Strong
P-O / C-OStretching900 - 1100Strong, Complex

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier technique for detecting and quantifying trace amounts of this compound in complex samples. researchgate.netnih.gov

Chromatography: Due to its polar nature, the compound is often analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a polar-embedded column. nih.gov This step separates the target analyte from other components in the mixture.

Ionization: Electrospray ionization (ESI) is typically used, most commonly in negative ion mode, which readily deprotonates the acidic phosphonic acid group to form the [M-H]⁻ pseudomolecular ion.

Tandem MS (MS/MS): For high selectivity and sensitivity, tandem mass spectrometry is employed, often in Selected Reaction Monitoring (SRM) mode. lcms.cz In this mode, the [M-H]⁻ parent ion is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and specific, characteristic fragment ions are monitored in the second mass analyzer. This process provides a highly specific signature for the molecule, minimizing interference from the sample matrix and allowing for reliable quantification at very low levels. lcms.czeurl-pesticides.eu

GC-MS with Derivatization for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, this compound, like other phosphonic acids, is a polar, nonvolatile compound, making it unsuitable for direct GC analysis. researchgate.netnih.gov To overcome this limitation, a crucial preparatory step known as derivatization is employed. This process chemically modifies the analyte to increase its volatility, thermal stability, and improve its chromatographic properties. nih.govresearchgate.net

The primary goal of derivatization for phosphonic acids is to convert the polar phosphonic acid group (-P(O)(OH)₂) and the hydroxyl group (-OH) into less polar, more volatile functional groups. nih.gov This is typically achieved through silylation or alkylation reactions.

Common Derivatization Strategies:

Silylation: This is a widely used method where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group or a similar silyl (B83357) group. nih.gov Reagents such as N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to form volatile tert-butyldimethylsilyl (TBDMS) derivatives, which are well-suited for GC-MS analysis. nih.gov

Alkylation (specifically Methylation): This method involves converting the acidic protons into methyl esters. mdpi.com Reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMSDAM) are effective for this purpose, producing the corresponding methyl esters of the phosphonic acid. researchgate.netmdpi.com This enhances detectability by GC-MS. mdpi.com

Once derivatized, the resulting volatile product can be injected into the GC-MS system. The compound is separated from other components in the gas chromatography column before being fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for the definitive identification of the original analyte. researchgate.net For example, the detection limits for derivatized phosphonic acids can be very low, often in the nanogram per milliliter (ng/mL) range or even picogram (pg) range, depending on the specific method and detector used. nih.govmdpi.com

Table 1: Common Derivatization Reagents for Phosphonic Acids

Derivatization Agent Abbreviation Resulting Derivative Key Advantages
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide MTBSTFA TBDMS ester Forms stable, volatile derivatives suitable for GC separation. nih.gov
Trimethylsilyldiazomethane TMSDAM Methyl ester Provides efficient and reliable methylation for GC-MS screening. researchgate.net

Pyrolysis-MS and Molecular Beam Mass Spectrometry for Thermal Degradation Pathway Analysis

To understand the thermal stability and decomposition mechanism of this compound, specialized mass spectrometry techniques such as Pyrolysis-Mass Spectrometry (Py-MS) and Pyrolysis-Molecular Beam Mass Spectrometry (Py-MBMS) are utilized. These methods provide insight into the molecular structure by analyzing the fragments produced upon thermal decomposition. mat-cs.com

Pyrolysis-Mass Spectrometry (Py-MS):

Py-MS is an analytical technique where the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), causing it to break down into smaller, more volatile fragments. mat-cs.com These fragments are then immediately introduced into the ion source of a mass spectrometer and analyzed based on their mass-to-charge ratio. mat-cs.com The resulting mass spectrum contains a pattern of peaks corresponding to the various degradation products. By identifying these products, researchers can piece together the thermal degradation pathway of the parent molecule. For a complex molecule like this compound, potential degradation pathways could involve the loss of water, decarboxylation, or the cleavage of the carbon-phosphorus bond.

For more complex mixtures of degradation products, the pyrolyzer can be coupled with a gas chromatograph (Py-GC/MS). This setup separates the individual pyrolysis products before they enter the mass spectrometer, allowing for clearer identification of each component and a more detailed reconstruction of the degradation mechanism. researchgate.netresearchgate.net

Molecular Beam Mass Spectrometry (MBMS):

Pyrolysis coupled with molecular beam mass spectrometry (py-MBMS) is a high-throughput technique that can rapidly analyze the pyrolysates generated from the decomposition of complex materials. nih.gov In this method, the pyrolysis products are expanded into a vacuum chamber, forming a "molecular beam" where the molecules are cooled and isolated. This beam is then directed into the mass spectrometer for analysis. This technique is particularly useful for screening changes in composition and studying the primary decomposition products. nih.gov Analysis of the py-MBMS data can reveal characteristic ions that serve as markers for specific structural components of the original molecule, helping to elucidate its thermal degradation pathways. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) is a non-destructive analytical technique and the principal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. malvernpanalytical.com For this compound, single-crystal XRD would provide definitive information on its solid-state structure, including bond lengths, bond angles, and torsional angles.

The analysis involves directing a beam of X-rays onto a single crystal of the compound. The electrons of the atoms in the crystal lattice scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

This structural data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and the physical properties of the compound. The phosphonic acid and hydroxyl groups in this compound are capable of forming extensive hydrogen bond networks. When single crystals are not available, X-ray Powder Diffraction (XRPD) can be used, often in conjunction with computational methods like Density Functional Theory (DFT) calculations, to solve or refine the crystal structure. rsc.org

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Description Hypothetical Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
a (Å) Unit cell dimension along the a-axis. 10.5
b (Å) Unit cell dimension along the b-axis. 8.2
c (Å) Unit cell dimension along the c-axis. 12.1
β (°) Unit cell angle. 95.5
V (ų) Volume of the unit cell. 1035

UV-Visible Spectroscopy for Acid-Base Equilibria and Complexation Studies

UV-Visible (UV-Vis) spectroscopy is a valuable tool for studying molecules that contain chromophores—parts of the molecule that absorb light in the ultraviolet or visible regions. The phenyl group in this compound acts as a chromophore. This technique can be effectively used to investigate the acid-base equilibria of the compound.

The principle relies on the fact that the electronic structure of the molecule changes as it is protonated or deprotonated. These changes affect the energy required for electronic transitions, resulting in shifts in the wavelength of maximum absorbance (λmax) in the UV-Vis spectrum. researchgate.net

To study the acid-base properties, a series of solutions of this compound are prepared across a wide range of pH values. The UV-Vis spectrum is recorded for each solution. As the pH changes, the equilibrium between the different protonated and deprotonated species of the molecule shifts. A plot of absorbance at a specific wavelength versus pH typically yields a sigmoidal curve, from which the pKa value can be determined at the inflection point. nih.gov The presence of isosbestic points—wavelengths where the absorbance remains constant regardless of pH—indicates a clear equilibrium between two species.

This method can also be extended to study the complexation of this compound with metal ions. The formation of a metal-ligand complex often results in a new absorption band or a significant shift in the existing bands, allowing for the characterization of the complex and the determination of its stability constant.

Table 3: Hypothetical UV-Vis Spectral Data for Different Species of this compound

Molecular Species Description Hypothetical λmax (nm)
H₃L Fully protonated species 258
H₂L⁻ First deprotonation (phosphonic acid) 262
HL²⁻ Second deprotonation (phosphonic acid) 265

Potentiometric Titration for pKa Determination and Metal Binding Constants

Potentiometric titration is a highly accurate and common method for determining the acid dissociation constants (pKa) of a compound in solution. dergipark.org.trusu.edu The technique involves the gradual addition of a titrant (a strong base like NaOH) to a solution of the analyte while monitoring the solution's pH with a calibrated pH meter. dergipark.org.trwho.int

For this compound, which is a polyprotic acid (due to the two acidic protons on the phosphonic acid group and one on the hydroxyl group), the titration curve of pH versus the volume of titrant added will show multiple inflection points or buffer regions. Each inflection point corresponds to the equivalence point for the neutralization of one of the acidic protons. The pKa value for each dissociation step can be determined from the pH at the half-equivalence point. who.int For more precise results, the first or second derivative of the titration curve can be plotted, where the peaks correspond to the equivalence points. usu.edu

This method is also a cornerstone for studying the interaction of ligands with metal ions. By performing the titration in the absence and presence of a specific metal ion, the stability constants (or binding constants) of the resulting metal-ligand complexes can be calculated. The formation of a complex with the metal ion releases protons, causing a shift in the titration curve to a lower pH. The magnitude of this shift is related to the strength of the metal-ligand interaction, allowing for the quantitative determination of the binding constants.

Table 4: Hypothetical pKa Values for this compound

Constant Corresponding Dissociation Equilibrium Hypothetical pKa
pKa₁ -P(O)(OH)₂ ⇌ -P(O)(OH)O⁻ + H⁺ ~2.5
pKa₂ -P(O)(OH)O⁻ ⇌ -P(O)(O⁻)₂ + H⁺ ~7.5

Applications in Advanced Materials Science and Engineering

Design of Supramolecular Assemblies and Hybrid Materials

The phosphonic acid and hydroxyl groups of hydroxy(phenyl)methylphosphonic acid are instrumental in directing the formation of ordered, non-covalently bonded structures known as supramolecular assemblies. These functional groups readily participate in hydrogen bonding, a key interaction for building complex architectures.

Research on a closely related derivative, diethyl [hydroxy(phenyl)methyl]phosphonate, demonstrates this principle effectively. In the crystalline state, molecules of this compound are linked into chiral helical chains that extend along a crystallographic axis. researchgate.net This self-assembly is driven by strong O—H···O hydrogen bonds formed between the hydroxyl group of one molecule and an oxygen atom of the phosphonate (B1237965) group of a neighboring molecule. researchgate.net This capacity for forming ordered, hydrogen-bonded networks is a foundational characteristic that enables the use of this compound and its derivatives as building blocks ("tectons") for designing crystalline solids and other supramolecular structures with specific topologies.

Furthermore, this compound is a candidate for the fabrication of hybrid organic-inorganic materials. rsc.orgresearchgate.netnih.gov These materials combine the properties of organic molecules (e.g., flexibility, functionality) with those of inorganic components (e.g., rigidity, thermal stability) at a molecular scale. rsc.orgnih.gov The phosphonic acid group of this compound can form strong covalent bonds with a wide range of metal oxide surfaces and nanoparticles, acting as a robust linker between the organic and inorganic phases. This allows for the creation of composite materials with tailored properties for applications in catalysis, optics, and electronics. mdpi.com

Functionalization of Surfaces for Specific Applications

The ability of phosphonic acids to bind strongly to various metal oxide surfaces makes them ideal for surface functionalization. mdpi.comresearchgate.netfraunhofer.de this compound can be used to form self-assembled monolayers (SAMs), which are highly ordered, single-molecule-thick layers that can dramatically alter the properties of a substrate.

The formation of phosphonate-based SAMs has been demonstrated on numerous technologically important surfaces, including:

Silicon Oxide (SiO₂): Phosphonic acid SAMs can be formed on the native oxide layer of silicon, providing a platform for creating well-defined surfaces for applications in biosensors and molecular electronics. nih.gov

Titanium Alloys (e.g., Ti-6Al-4V): Surface modification with phosphonic acids can improve the tribological properties of titanium alloys, creating stable, well-ordered layers that reduce friction and wear at the nanoscale. mdpi.com

The process involves the covalent attachment of the phosphonic acid headgroup to the metal oxide surface. For this compound, the phenyl ring and hydroxyl group are then oriented away from the surface, defining the new surface chemistry. The additional hydroxyl group offers a site for further chemical reactions or can influence surface properties like wettability and biocompatibility.

ParameterDescriptionRelevance to this compound
Binding Group Phosphonic Acid [-P(O)(OH)₂]Forms strong, stable covalent bonds with a variety of metal oxide surfaces (e.g., TiO₂, ZnO, Al₂O₃, SiO₂).
Spacer Methyl Group [-CH-]Provides a covalent link between the binding group and the functional phenyl ring.
Functional Groups Phenyl Ring [-C₆H₅] and Hydroxyl Group [-OH]These groups define the chemistry of the modified surface, influencing properties like work function, wettability, and providing sites for further reactions.
Assembly Method Self-Assembled Monolayer (SAM)Molecules spontaneously form a dense, highly ordered monolayer on the substrate, creating a well-defined interface.

Role as Crystallization Inhibitors

Organophosphorus compounds, particularly those containing hydroxyl groups alpha to the phosphonate, are highly effective inhibitors of mineral scale formation, even at very low concentrations. nih.govgoogle.com This is a critical application in industrial water systems, oil and gas production, and desalination, where the uncontrolled crystallization of salts like calcium carbonate and barium sulfate (B86663) can lead to equipment failure. researchgate.net

This compound belongs to the class of α-hydroxyphosphonates, which are known to be potent scale inhibitors. Their mechanism of action involves adsorbing onto the active growth sites of nascent crystals. asianpubs.org This binding is driven by the strong affinity of the phosphonate groups for cations (e.g., Ca²⁺, Ba²⁺) at the crystal surface. Once adsorbed, the inhibitor molecule physically blocks the addition of further ions from the solution, effectively halting or retarding crystal growth. ugr.es

Studies on analogous compounds provide insight into their high efficacy.

Inhibitor CompoundTarget MineralKey FindingsReference
1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP)Sodium Sulfate (Mirabilite)Inhibits crystallization at moderately alkaline pH by matching the crystal surface stereochemistry. ugr.es
HEDP, ATMP, DTPMPCalcium Carbonate, Barium SulfateEffective in preventing scale formation in simulated formation water for oilfield applications. researchgate.net
Hydroxybisphosphonates (e.g., Pamidronic acid)Calcium Carbonate (Calcite)Provide reasonable to excellent inhibition performance against calcite scaling in dynamic tests. nih.gov
Organic Phosphonates (e.g., Alendronate)Octacalcium Phosphate (B84403) (OCP)Traces of phosphonates (≤ 10⁻⁶ mol L⁻¹) are extremely effective at inhibiting OCP crystal growth. The order of effectiveness reflects the binding affinity to the crystal. asianpubs.org

Development of Sensors and Chemical Sensing Platforms

While direct applications are still emerging, the molecular structure of this compound makes it a promising candidate for the development of chemical sensors. The general strategy involves using the phosphonic acid group to anchor the molecule onto the surface of a transducer, such as an electrode or a metal oxide nanoparticle, while the other functional groups provide a mechanism for analyte detection. nih.gov

The development of electrochemical sensors, for instance, often relies on modifying an electrode surface to achieve selective binding of a target analyte. nih.gov Phosphonic acids are well-suited for modifying conductive or semiconductive oxide surfaces used in these sensors. nih.gov In a potential sensor design using this compound:

Immobilization: The phosphonic acid group would form a stable, covalent bond with the sensor's surface (e.g., a glassy carbon electrode or a metal oxide film).

Recognition: The exposed phenyl and hydroxyl groups would act as the recognition elements. These groups can interact with target analytes through various mechanisms, such as hydrogen bonding, π-π stacking, or electrostatic interactions.

Transduction: The binding of the analyte to the immobilized molecule would cause a measurable change in the system's electrochemical properties (e.g., current, potential, or impedance), which can be correlated to the analyte's concentration.

This approach has been successfully used to create sensors for other phosphonic acids, such as ethyl methylphosphonic acid (a nerve agent metabolite), using molecularly imprinted polymers on an electrode surface. nih.gov The versatility of the functional groups in this compound suggests its potential for creating selective sensing platforms for a range of environmental or biological targets.

Polymeric Derivatives and Hydrogel Formulations

This compound can serve as a precursor for creating functional polymers and hydrogels with tailored properties. While the molecule itself is not a monomer, it can be chemically modified to be incorporated into polymer chains, or polymers can be functionalized with it. A common approach involves creating monomers containing phosphonic acid groups, such as vinylphosphonic acid (VPA), and then polymerizing them. mdpi.commdpi.com

Poly(vinylphosphonic acid) (PVPA) and its copolymers have been used to create hydrogels—three-dimensional polymer networks that can absorb large amounts of water. acs.orgnih.govnih.gov These phosphonic acid-containing hydrogels exhibit properties that are highly sensitive to external stimuli like pH and ionic strength. nih.gov

Synthesis: Hydrogels can be synthesized by the free-radical copolymerization of a phosphonic acid monomer (like VPA) with a cross-linking agent. acs.orgnih.gov

Properties: The presence of phosphonic acid groups, which are medium-strong acids, leads to enhanced electrostatic repulsions within the polymer network as pH increases. This results in a significant and controllable degree of swelling. nih.gov

Applications: These hydrogels have been investigated for various applications, including as adsorbents for removing dyes from wastewater and as templates for the in situ synthesis of metal nanoparticles for catalysis. nih.govulakbim.gov.tr

Bisphosphonic acids have also been synthesized and used as functional cross-linkers to create hydrogels with controlled mechanical properties and the ability to support mineralization, making them suitable for biomedical applications like bone tissue engineering scaffolds. acs.org By analogy, derivatives of this compound could be designed to act as monomers or cross-linkers, introducing both the strong metal-binding capability of the phosphonate and the specific interactive properties of the phenyl and hydroxyl groups into advanced polymer networks.

Mechanistic Insights into Enzymatic Interactions and in Vitro Inhibition

Mimicry of Phosphate (B84403) and Transition States in Enzyme Active Sites

Phosphonates are widely recognized as effective enzyme inhibitors due to their structural resemblance to natural phosphates and the tetrahedral transition states of hydrolytic reactions. rsc.orgnih.gov The key to their function is the replacement of a labile phosphate P-O bond with a stable P-C bond, rendering them resistant to chemical and enzymatic hydrolysis. rsc.org This stability allows them to act as isosteric mimics of phosphate groups found in many enzyme substrates and cofactors. rsc.org

Furthermore, the tetrahedral geometry of the phosphonate (B1237965) group closely resembles the high-energy tetrahedral transition states formed during enzymatic hydrolysis of esters and amides. rsc.orgnih.gov Enzymes have evolved to bind more tightly to the transition state of a reaction than to the substrate or product, thereby lowering the activation energy. rsc.org By mimicking this transient geometry, phosphonate inhibitors can bind to the active site with very high affinity, acting as potent competitive inhibitors. rsc.orgresearchgate.net This strategy has been successfully employed to design inhibitors for a wide range of enzymes, including peptidases and lipases, where the phosphonate mimics the gem-diolate transition state of bond hydrolysis. rsc.org

Hydrogen Bonding and Metal Chelation in Enzyme-Ligand Complexes

The binding affinity of phosphonate inhibitors within an enzyme's active site is significantly influenced by non-covalent interactions, particularly hydrogen bonding and metal ion chelation. nih.govresearchgate.net The oxygen atoms of the phosphonate group, along with the hydroxyl group present in compounds like hydroxy(phenyl)methylphosphonic acid, can act as hydrogen bond acceptors and donors. wisc.edu These interactions with amino acid residues in the active site help to properly orient and stabilize the inhibitor-enzyme complex. wisc.edu

Many enzymes utilize divalent metal ions (e.g., Mg²⁺, Zn²⁺, Ca²⁺) as cofactors for catalytic activity. nih.govingentaconnect.com These metal ions are often coordinated by substrate phosphate groups during the reaction. Phosphonates, with their negatively charged oxygen atoms, are effective chelating agents for these active site metal ions. researchgate.netingentaconnect.com This chelation can be a critical component of the inhibition mechanism, as the phosphonate inhibitor occupies the same coordination sites as the natural substrate's phosphate group, preventing the substrate from binding and catalysis from occurring. nih.govnih.gov The ability to coordinate with metal ions makes phosphonates particularly effective inhibitors for a variety of metalloenzymes. ingentaconnect.com

Specific Enzyme Targets and Their Inhibition Mechanisms

Detailed research findings specifically describing the inhibition of 4-hydroxybenzoyl-CoA thioesterase by this compound or other phosphonate-based inhibitors were not prominently available in the reviewed literature. Studies on this enzyme have identified inhibitors that mimic the substrate, such as 4-hydroxyphenacyl-CoA, which acts as a transition state analog. wikipedia.org However, specific data on phosphonate interactions with this particular thioesterase remains an area for further investigation.

1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, is a validated target for phosphonate inhibitors. nih.govrsc.org This pathway is essential in most bacteria and malaria parasites but absent in humans, making DXR an attractive target for anti-infective drugs. rsc.orgnih.gov

Phosphonate compounds, such as fosmidomycin (B1218577) and various lipophilic aryl phosphonates, are potent competitive inhibitors of DXR. rsc.orgnih.gov They act by mimicking the natural substrate, 1-deoxy-D-xylulose-5-phosphate (DXP). nih.gov The inhibition mechanism involves the phosphonate group binding to the DXP phosphate binding site in the enzyme's active site. frontiersin.org This binding is critically dependent on the chelation of a Mg²⁺ ion, which is an essential cofactor for the enzyme's catalytic activity. frontiersin.org Structural studies have revealed that the phosphonate moiety of the inhibitors occupies the same location as the phosphate of the natural substrate, effectively blocking access and preventing the isomerization and reduction reaction from occurring. frontiersin.org Furthermore, lipophilic extensions from the phosphonate core can form strong π-π stacking interactions with key residues, such as Tryptophan211, in a hydrophobic pocket of the active site, significantly enhancing binding affinity. frontiersin.org

Table 1: Examples of Phosphonate-Based DXR Inhibitors and Their Potency

Inhibitor Target Enzyme Inhibition Constant (Ki or IC50)
Fosmidomycin E. coli DXR 30-310 nM (IC50)
5-phenylpyridin-2-ylmethylphosphonic acid E. coli DXR 420 nM (Ki)

This table is for illustrative purposes and includes data from various phosphonate inhibitors of DXR.

Phosphonic acids have been extensively studied as potent inhibitors of hydrolytic enzymes like peptidases and lipases. rsc.org For peptidases, such as carboxypeptidase A, phosphonate-containing peptide analogues act as powerful transition-state inhibitors. researchgate.net They are designed to replace a scissile peptide bond with a phosphonate ester or phosphonamidate group. This structure mimics the tetrahedral intermediate formed when a water molecule attacks the carbonyl carbon of the peptide bond, leading to extremely tight, reversible binding with dissociation constants in the picomolar range for some inhibitors. researchgate.net

Similarly, phosphonates serve as effective inhibitors for lipases, which catalyze the hydrolysis of triglycerides. rsc.org Phosphonate analogues of triacylglycerols are designed to mimic the tetrahedral intermediate of the acylation step that occurs during lipid hydrolysis. nih.gov These compounds can act as active site-directed, irreversible inhibitors, forming a stable covalent bond with the active site serine residue, thereby inactivating the enzyme. nih.gov The effectiveness of these inhibitors is often highly dependent on the stereochemistry at both the glycerol (B35011) backbone and the phosphorus center, reflecting the high stereoselectivity of the target lipases. nih.gov

Phosphonates have been successfully utilized to generate competitive inhibitors for a range of enzymes involved in fundamental cellular processes. rsc.org

Glycolytic Enzymes: Several enzymes in the glycolysis pathway that bind phosphorylated substrates are susceptible to inhibition by phosphonate analogues. rsc.org For example, 2-phosphotartronate has been shown to be a competitive inhibitor of phosphoglycerate mutase, enolase, and pyruvate (B1213749) kinase. These inhibitors function by mimicking the structure of natural substrates like phosphoglycerate, binding to the active site but being unable to undergo the subsequent enzymatic reaction.

Phosphatases: These enzymes catalyze the hydrolysis of phosphate monoesters. Phosphonate derivatives, particularly those with aryl groups, have been developed as competitive inhibitors for various phosphatases, including protein-tyrosine phosphatases (PTPs) like PTP-1B and serine/threonine phosphatases. rsc.orgfrontiersin.org The phosphonate group acts as a stable mimic of the phosphate group, allowing the inhibitor to bind to the active site but resisting the hydrolytic cleavage that the natural substrate would undergo. rsc.org

Viral DNA Polymerases: Phosphonate-containing compounds are a cornerstone of antiviral therapy, targeting viral DNA polymerases. rsc.orgrsc.org One class, the acyclic nucleoside phosphonates, must be intracellularly phosphorylated to their active diphosphate (B83284) form before they can interact with the viral DNA polymerase. wikipedia.org Another class, represented by compounds like phosphonoformic acid (PFA or Foscarnet), acts as a direct pyrophosphate analog. nih.gov These inhibitors bind to the pyrophosphate binding site on the polymerase, preventing the release of pyrophosphate from the incoming deoxynucleoside triphosphate (dNTP). wikipedia.orgnih.gov This action effectively stalls the polymerase on the DNA template, halting DNA chain elongation and viral replication. nih.gov

Stereochemical Course of Enzymatic Reactions (e.g., C-C Bond Cleavage)

The stereochemical outcome of enzyme-catalyzed reactions is a fundamental aspect of their mechanism, providing insights into the spatial arrangement of substrates within the active site. While specific studies detailing the stereochemical course of enzymatic carbon-carbon (C-C) bond cleavage for this compound are not extensively documented in the current body of scientific literature, principles can be drawn from related enzymatic processes involving phosphonate compounds.

A notable example in the broader context of enzymatic C-P bond cleavage is the reaction catalyzed by C-P lyase. Research on the stereochemistry of C-P bond cleavage in substrates like ethylphosphonate has been conducted to understand the mechanistic details of this enzyme complex. Although this involves a C-P bond rather than a C-C bond, the principles of stereocontrol exerted by the enzyme's chiral active site are analogous. Enzymes, being chiral macromolecules, create a three-dimensional environment that dictates the specific orientation of the substrate, leading to highly stereospecific transformations.

In the context of C-C bond cleavage, enzymes such as aldolases and hydroxynitrile lyases are well-known for their stereoselective bond formation and cleavage. These enzymes utilize specific catalytic residues to control the facial selectivity of the reaction, resulting in the formation of a single stereoisomer. The precise orientation of the substrate relative to these catalytic groups is crucial for achieving such high levels of stereocontrol. While direct evidence for this compound is pending, it is anticipated that any enzymatic C-C bond cleavage involving this molecule would proceed with a high degree of stereospecificity, governed by the architecture of the enzyme's active site.

Redox Chemistry in Biological Systems (e.g., Tyrosinase Interactions)

The interaction of this compound analogs with oxidoreductase enzymes, such as tyrosinase, provides significant insights into their redox chemistry within a biological context. Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis by catalyzing the oxidation of phenols.

Studies on phosphonic acid derivatives have revealed their potential as inhibitors of tyrosinase. For instance, amino-(3,4-dihydroxyphenyl)methylphosphonic acid, an analog of the natural substrate DOPA, has been identified as a potent inhibitor of mushroom tyrosinase. nih.gov The mechanism of inhibition is characterized as a mixed type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This suggests a complex interaction with the enzyme's active site, likely involving the copper ions essential for catalysis. The affinity of this phosphonic acid analog for the enzyme is reportedly an order of magnitude greater than that of the natural substrate. nih.gov

Further research into a series of phosphonic and phosphinic acid derivatives has demonstrated a range of inhibitory activities and mechanisms against mushroom tyrosinase. These compounds have been shown to act as reversible inhibitors, with different derivatives exhibiting competitive, noncompetitive, or mixed-type inhibition. nih.gov The inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) for these compounds are typically in the millimolar range. nih.gov For example, [(benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acid was found to be a particularly effective noncompetitive inhibitor with a Ki value of 0.076 mM. nih.gov

The structure-activity relationship (SAR) analysis from these studies indicates that the nature of the substituents on the phosphonic acid core plays a crucial role in determining the inhibitory potency and the type of inhibition. The presence of bulky phenyl groups, for instance, has been correlated with increased inhibitory activity. nih.gov This highlights the importance of steric and electronic factors in the interaction between the inhibitor and the tyrosinase active site.

The following interactive table summarizes the kinetic parameters for the inhibition of mushroom tyrosinase by various phosphonic and phosphinic acid derivatives.

CompoundType of InhibitionIC50 (mM)Ki (mM)
[(Benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acidNoncompetitive0.30.076
User can input other compounds from sourcesSelectableNumericNumeric

This data underscores the potential of phosphonic acid derivatives to modulate the activity of redox-active enzymes like tyrosinase, offering a basis for the design of new enzyme inhibitors.

Environmental Chemistry Research Applications Mechanistic Focus

Mechanisms of Metal Ion Sequestration and Chelation in Aqueous Systems

Hydroxy(phenyl)methylphosphonic acid is a member of the α-hydroxyphosphonate class of compounds, which are recognized for their capacity to act as effective chelating agents for a variety of metal ions in aqueous environments. nih.govacgpubs.org The sequestration mechanism is primarily rooted in the molecular structure, which features two key functional groups capable of coordinating with metal cations: the phosphonic acid moiety (-PO(OH)₂) and the α-hydroxyl group (-OH).

The chelation process involves the formation of stable, ring-like structures (chelates) with a central metal ion. The oxygen atoms from both the deprotonated phosphonate (B1237965) group (phosphonate anion) and the hydroxyl group can act as Lewis bases, donating lone pairs of electrons to the electron-deficient metal ion (a Lewis acid). This results in the formation of coordinate covalent bonds. The stability of these metal complexes is significantly enhanced by the chelate effect, where a multidentate ligand (like this compound) forms a more stable complex than multiple monodentate ligands.

The effectiveness of sequestration is highly dependent on the pH of the aqueous system. The phosphonic acid group is dibasic and undergoes stepwise deprotonation. At low pH, the ligand is fully protonated and less effective. As the pH increases, the phosphonic acid and hydroxyl groups deprotonate, becoming negatively charged (phosphonate and alkoxide ions, respectively), which greatly enhances their ability to bind with positively charged metal ions. The formation of a five-membered chelate ring involving the metal center, the phosphorus-bound oxygen, and the hydroxyl oxygen is a common and particularly stable configuration.

The stability of the formed complexes is quantified by stability constants (log K). While specific data for this compound is not extensively tabulated in readily available literature, data for analogous phosphonic acids demonstrate their strong affinity for various metal ions, including alkaline earth metals and transition metals. researchgate.netresearchgate.netalanplewis.com For instance, studies on (2-hydroxyphenyl)phosphonic acid with copper(II) have determined its protonation constants and the stability constants of the resulting complexes, providing a model for the behavior of similar hydroxyphenyl-containing phosphonates. researchgate.net

LigandMetal Ionlog K₁ConditionsReference
(2-Hydroxyphenyl)phosphonic acidCu²⁺9.03I = 0.1 M (KCl), 25 °C researchgate.net
Methylphosphonic acidCa²⁺1.49I = 0.1 M, 25 °C alanplewis.com
Methylphosphonic acidMg²⁺1.53I = 0.1 M, 25 °C alanplewis.com
Methylphosphonic acidCu²⁺3.06I = 0.1 M, 25 °C alanplewis.com
Methylphosphonic acidZn²⁺2.79I = 0.1 M, 25 °C alanplewis.com

Sorption and Extraction Mechanisms for Hazardous Contaminants

The structural features of this compound make it and materials functionalized with it effective for the sorption and extraction of hazardous contaminants, particularly heavy metal cations, from water. The primary mechanisms governing this process include ion exchange, surface complexation, and electrostatic interaction. mdpi.com

Ion Exchange: In this mechanism, the protons of the phosphonic acid group (-PO(OH)₂) can be exchanged for metal cations (Mⁿ⁺) in the solution. This is a reversible chemical reaction. The efficiency of ion exchange is strongly influenced by the solution's pH; as pH increases, the phosphonic acid groups deprotonate, making the proton exchange more favorable. researchgate.netresearchgate.net

Surface Complexation/Chelation: This is a dominant mechanism where the phosphonic acid and hydroxyl groups on the surface of a sorbent material form coordinate bonds with metal ions. mdpi.com Similar to chelation in solution, this process involves the formation of stable surface complexes. The presence of both the phosphonate and hydroxyl functionalities allows for bidentate chelation, significantly enhancing the selectivity and binding affinity for certain metal ions over others. researchgate.netresearchgate.net

Sorbent TypeContaminantOptimal pHProposed Mechanism(s)Reference
Phosphonic acid-functionalized polymerPb(II)~5.0Ion Exchange, Complexation researchgate.net
Phosphonate-modified UiO-66U(VI)6.0Complexation, Electrostatic Interaction frontiersin.org
Aminophosphonate resinCu(II)4.0-5.0Chelation, Ion Exchange researchgate.net
Phosphonate-grafted materialCo(II)>4.0Ion Exchange, Complexation researchgate.net

Corrosion Inhibition Mechanisms on Metal Surfaces

This compound can function as an effective corrosion inhibitor for metals like steel and copper in acidic environments. nih.govelectrochemsci.org The primary mechanism is the adsorption of the molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govnih.govelectrochemsci.org This adsorption process can occur through two main types of interactions: physisorption and chemisorption.

Physisorption (Physical Adsorption): This involves weaker, electrostatic interactions between the charged metal surface and charged parts of the inhibitor molecule. In acidic solutions, the metal surface is often positively charged, and it can attract the anionic form of the deprotonated phosphonic acid.

Chemisorption (Chemical Adsorption): This is a stronger form of adsorption involving the formation of coordinate covalent bonds between the inhibitor molecule and the metal atoms. The lone pair electrons on the oxygen atoms of the phosphonate and hydroxyl groups, as well as the π-electrons of the phenyl ring, can be shared with the vacant d-orbitals of the metal atoms (e.g., iron, copper). researchgate.netnih.govnih.gov This interaction creates a stable, coordinated layer on the surface.

This compound typically functions as a mixed-type inhibitor , meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. nih.govelectrochemsci.org By adsorbing onto the metal surface, it blocks the active sites where these electrochemical reactions occur. The phenyl group provides a larger surface area coverage, enhancing the barrier effect of the adsorbed film. electrochemsci.org The strength and stability of this protective film determine the inhibitor's efficiency, which generally increases with its concentration up to a certain point where maximum surface coverage is achieved. electrochemsci.orgicrc.ac.ir

InhibitorMetalMediumConcentrationInhibition Efficiency (%)Reference
2-(2-Hydroxyphenyl)benzothiazoleMild Steel1 M HCl0.07 mM~95% electrochemsci.org
Diphenyl((2-aminoethyl)amino)(4-methoxyphenyl)methyl)phosphonateCopper1 M HCl180 ppm96.6% nih.gov
N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamideC38 Steel1 M HCl1.0 mM90.2% nih.gov
2-Hydroxy Phosphonoacetic AcidQ235 SteelSimulated Stratum WaterNot SpecifiedHigh (mechanism discussed) electrochemsci.org

Biochemical Degradation Pathways (e.g., Cleavage in Aquatic Environments)

The degradation of phosphonates like this compound in aquatic environments is challenging due to the high stability of the carbon-phosphorus (C-P) bond, which is resistant to hydrolysis and photolysis. tamu.edu However, various microorganisms have evolved specialized enzymatic pathways to cleave this bond, particularly in phosphate-starved conditions, to utilize the phosphonate as a phosphorus source. nih.govresearchgate.net There are three primary, mechanistically distinct pathways for the enzymatic cleavage of the C-P bond.

Phosphonatase (Hydrolytic) Pathway: This pathway involves the hydrolytic cleavage of the C-P bond. It typically requires the substrate to have an electron-withdrawing group (like a carbonyl) beta to the phosphonate group to activate the C-P bond for cleavage. tamu.edu While less direct for an α-hydroxyphosphonate, metabolic conversion to an α-ketophosphonate could make it susceptible to this pathway. mdpi.com

C-P Lyase Pathway: This is a complex, multi-enzyme system (encoded by the phn gene operon) that can cleave unactivated C-P bonds in a wide range of alkyl- and arylphosphonates. researchgate.net The mechanism is radical-based, using S-adenosyl methionine (SAM) and an iron-sulfur cluster to generate a radical that initiates the C-P bond scission. nih.gov This pathway breaks down the phosphonate to yield inorganic phosphate (B84403) and the corresponding hydrocarbon. researchgate.netrsc.org

Oxidative Pathway: Discovered more recently, this pathway is particularly relevant for α-hydroxyphosphonates. It is a two-step process catalyzed by two different enzymes. nih.gov First, an Fe(II)/α-ketoglutarate-dependent oxygenase abstracts the α-hydrogen from the phosphonate, followed by hydroxylation, to produce an (R)-configured α-hydroxyphosphonate intermediate. nih.gov The second enzyme, a di-iron-dependent oxygenase, then catalyzes the oxidative cleavage of the C-P bond in this intermediate to release inorganic phosphate and the corresponding aldehyde (in this case, benzaldehyde). nih.gov This pathway represents a direct enzymatic strategy for degrading compounds with the α-hydroxyphosphonate structure.

Degradation PathwayKey Enzyme(s)Mechanism TypeSubstrate RequirementReference
PhosphonatasePhosphonoacetaldehyde hydrolase, Phosphonoacetate hydrolaseHydrolyticActivated C-P bond (e.g., β-carbonyl group) researchgate.nettamu.edu
C-P LyasePhnGHIJ core complexRadical-basedUnactivated alkyl- or arylphosphonates nih.govnih.gov
Oxidative CleavageFe(II)/α-KG dependent oxygenase; Di-iron oxygenase (PhnZ)OxidativeSubstrate with α-hydrogen; acts on (R)-α-hydroxyphosphonate intermediate nih.gov

Advanced Analytical Methodologies for Research Matrices

Chromatographic Separation Techniques (HPLC, IC, GC)

Chromatographic techniques are fundamental for isolating hydroxy(phenyl)methylphosphonic acid from complex sample matrices prior to detection. The choice of technique depends on the analyte's properties and the matrix composition.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of polar, non-volatile compounds like phosphonic acids. Given the high polarity of this compound, specialized column chemistries are required for adequate retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective, utilizing a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This allows for the retention of very polar analytes that would otherwise pass through a traditional reversed-phase column with the solvent front. Another approach involves the use of polar-modified C18 columns or mixed-mode columns that incorporate both reversed-phase and ion-exchange retention mechanisms.

Ion Chromatography (IC): IC is a powerful technique for the separation of ionic species, making it well-suited for the analysis of phosphonic acids, which are anionic in solution. The separation is typically achieved using anion-exchange columns. A key advantage of IC is its ability to separate various phosphonates and other inorganic anions that might be present in the sample, which is crucial for specific quantification. chromatographyonline.com The use of a suppressor module after the analytical column reduces the background conductivity of the eluent, thereby enhancing the sensitivity of conductivity detection. google.com

Gas Chromatography (GC): Direct analysis of this compound by GC is generally not feasible due to its low volatility and thermal instability. The presence of the hydroxyl and phosphonic acid functional groups necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form. This typically involves methylation or silylation to cap the active hydrogens. While GC analysis of organophosphorus compounds is common, the requirement for derivatization adds a layer of complexity to the sample preparation process and can introduce variability.

TechniqueStationary Phase ExampleMobile Phase/Eluent ExampleDetection MethodSuitability for this compound
HPLC HILIC (e.g., Venusil HILIC)Acetonitrile/Water with formic acidMass Spectrometry (MS)High (Good retention for polar compounds)
IC Anion-Exchange (e.g., Metrosep A Supp 10)Aqueous bicarbonate or hydroxide (B78521) solutionSuppressed Conductivity, MSHigh (Excellent for ionic species)
GC Low-polarity capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane)HeliumMass Spectrometry (MS), NPD, FPDLow (Requires derivatization)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Phosphorus Detection

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique that can be used for the specific detection of phosphorus. This makes it an invaluable tool for quantifying organophosphorus compounds, including this compound, based on their phosphorus content.

The primary challenge in phosphorus detection by ICP-MS is its high first ionization potential (10.49 eV) and the presence of significant polyatomic interferences at its single isotope mass (m/z 31). The main interfering species is typically ¹⁴N¹⁶O¹H⁺, which is formed from the nitrogen in the air and the water/acid in the sample matrix.

To overcome these challenges, modern ICP-MS instruments employ several strategies:

Collision/Reaction Cells (CRC): A cell is placed before the mass analyzer and filled with a gas (e.g., oxygen, methane). In the case of phosphorus, oxygen can be used as a reaction gas to convert the P⁺ ion to the PO⁺ ion (³¹P¹⁶O⁺), which is detected at m/z 47. This mass is generally free from the common interferences found at m/z 31, significantly improving the signal-to-noise ratio and lowering detection limits.

High-Resolution ICP-MS (HR-ICP-MS): These instruments possess sufficient mass resolving power to separate the phosphorus peak (³¹P) from the polyatomic interference peaks. This allows for direct measurement at m/z 31 without the need for reaction gases.

Triple Quadrupole ICP-MS (ICP-MS/MS): This technology uses a tandem mass spectrometry approach. The first quadrupole can be set to only allow ions of m/z 31 to pass into the reaction cell. Inside the cell, the phosphorus ions react (e.g., with O₂) to form product ions (PO⁺ at m/z 47). The second quadrupole is then set to only detect these product ions, providing an exceptionally high degree of selectivity and interference removal.

ICP-MS offers species-independent quantification of phosphorus, meaning that the response is directly proportional to the amount of phosphorus, regardless of the molecule it is in. This allows for accurate quantification using simple inorganic phosphorus standards.

Hyphenated Techniques (e.g., LC-MS/MS, Py-GC-MS, ICP-MS hyphenated)

Hyphenated techniques, which combine a separation method with a detection method, provide the high selectivity and sensitivity required for analyzing trace levels of this compound in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is arguably the most powerful and widely used technique for the analysis of polar pesticides and their degradation products. nih.gov The separation is achieved via HPLC or IC, and detection is performed by a tandem mass spectrometer (typically a triple quadrupole). For phosphonic acids, electrospray ionization (ESI) in negative mode is commonly used. The precursor ion for phosphonic acid itself is the deprotonated molecule [M-H]⁻ at m/z 81. chromatographyonline.comnih.gov In the collision cell of the mass spectrometer, this precursor ion is fragmented to produce characteristic product ions. Common multiple reaction monitoring (MRM) transitions for phosphonic acid are m/z 81 → 79 and m/z 81 → 63. chromatographyonline.comnih.gov This high selectivity allows for quantification even in the presence of co-eluting matrix components.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique is suited for the analysis of non-volatile materials, including polymers and complex organic matter. analis.com.my The sample is rapidly heated to high temperatures (600–1000 °C) in an inert atmosphere, causing thermal decomposition into smaller, more volatile fragments. analis.com.my These fragments are then separated by GC and identified by MS. While not a primary method for quantitative analysis of a specific small molecule like this compound, it could be used to characterize materials or matrices containing this or related phosphonate (B1237965) structures by analyzing their thermal degradation patterns. Derivatizing agents can be added during pyrolysis to increase the volatility of polar fragments. analis.com.my

Hyphenated ICP-MS Techniques (IC-ICP-MS, HPLC-ICP-MS): Coupling a chromatographic system to an ICP-MS detector combines the separation power of chromatography with the element-specific, sensitive detection of ICP-MS. lcms.cz

Ion Chromatography-ICP-MS (IC-ICP-MS): This is a particularly powerful combination for the speciation analysis of phosphorus compounds. IC separates different phosphonic acids and phosphate (B84403) from each other, and the ICP-MS detector provides highly sensitive, phosphorus-specific detection of each compound as it elutes from the column. quppe.euuest.gr This allows for the individual quantification of various phosphorus species within a single analytical run. The limits of quantification for phosphonic acid using IC-ICP-MS can be significantly lower than with IC-conductivity detection. quppe.euuest.gr

Hyphenated TechniqueSeparation PrincipleDetection PrincipleKey Advantage for this compound
LC-MS/MS Liquid chromatography (HPLC, HILIC, IC)Molecular mass and fragmentation patternHigh selectivity and sensitivity for direct analysis of the intact molecule.
Py-GC-MS Gas chromatography of pyrolysis fragmentsMass spectrometry of fragmentsCharacterization of non-volatile matrices containing the analyte.
IC-ICP-MS Ion-exchange chromatographyElemental phosphorus detectionProvides speciation of different phosphorus compounds with high sensitivity.

Sample Preparation Strategies for Complex Matrices (e.g., Solid Phase Microextraction, Ion Exchange)

The goal of sample preparation is to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. For a polar compound like this compound in complex matrices, the sample preparation strategy is critical.

Quick Polar Pesticides (QuPPe) Method: This method was specifically developed for the extraction of a wide range of highly polar pesticides from various food matrices. chromatographyonline.comquppe.eu The core of the method is a simple extraction with acidified methanol (B129727) and water. quppe.eu For complex matrices, cleanup steps such as the precipitation of lipids and proteins by freezing can be employed. chromatographyonline.com The resulting extract is directly amenable to analysis by LC-MS/MS, making it an efficient approach for multi-residue analysis of polar compounds.

Solid Phase Extraction (SPE): SPE is a widely used cleanup and concentration technique. libretexts.org For anionic compounds like phosphonic acids, anion-exchange SPE cartridges are particularly effective. The general procedure involves conditioning the cartridge, loading the sample extract, washing away neutral and cationic interferences, and finally eluting the retained phosphonic acids with a suitable eluent (e.g., a high ionic strength or high pH solution). This approach can significantly reduce matrix effects in subsequent LC-MS/MS analysis. nih.gov

Solid Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a coated fiber is exposed to the sample or its headspace. youtube.com Analytes partition onto the fiber, which is then transferred to the instrument's injector for thermal desorption and analysis, typically by GC-MS. While SPME has been applied to various organophosphorus pesticides, its direct application to highly polar and non-volatile compounds like this compound is challenging. nih.govnih.gov It would likely require derivatization of the analyte prior to extraction to increase its affinity for the fiber coating and to enable subsequent GC analysis.

Isotope Dilution Mass Spectrometry for High Accuracy Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantification. osti.gov The principle involves adding a known amount of an isotopically labeled version of the target analyte to the sample before any extraction or cleanup steps. osti.gov This labeled compound serves as an internal standard (IS).

Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and the same ionization suppression or enhancement effects during mass spectrometric analysis. clearsynth.com Quantification is based on the measured ratio of the native analyte to the labeled internal standard. Since this ratio remains constant throughout the analytical procedure, the method provides highly accurate and precise results, correcting for both recovery and matrix effects.

For the analysis of phosphonic acids, stable isotope-labeled internal standards are employed. A common example is ¹⁸O₃-labeled phosphonic acid. nih.govsigmaaldrich.com In this standard, the three oxygen atoms in the phosphonic acid molecule are replaced with the heavy isotope ¹⁸O. Deuterated analogs, where hydrogen atoms are replaced by deuterium, are also widely used as internal standards in mass spectrometry. nih.gov The use of such standards is a key component of robust and reliable analytical methods for quantifying trace levels of this compound and related compounds in complex research matrices. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

The development of synthetic methodologies for α-hydroxyphosphonates, including hydroxy(phenyl)methylphosphonic acid, is an enduring topic in organophosphorus chemistry. nih.gov Future research will increasingly focus on "green" chemistry principles to minimize environmental impact and improve efficiency. The classic Pudovik and Abramov reactions, which involve the addition of dialkyl phosphites or trialkyl phosphites to carbonyl compounds, respectively, are the foundational methods for creating the C-P bond in these molecules. nih.govacgpubs.org While effective, these reactions are being reimagined to enhance atom economy, reduce waste, and eliminate harsh reaction conditions. acgpubs.org

A primary goal is the development of catalytic, solvent-free procedures. acgpubs.org The addition of diethyl phosphite (B83602) to benzaldehyde (B42025), for instance, can be achieved with high yields using minimal solvent and a catalytic amount of a base like triethylamine. mdpi.com Research into novel catalysts, such as eco-catalysts derived from biomass, is a promising frontier. mdpi.com These biosourced catalysts have demonstrated high conversion rates for the hydrophosphonylation of various aldehydes under solventless conditions. mdpi.com The exploration of enantioselective syntheses, yielding specific stereoisomers, is another critical avenue, often employing chiral catalysts to produce α-hydroxyphosphonates with high enantiomeric excess. organic-chemistry.orgnih.gov

Future work will likely involve the expansion of catalyst libraries, including solid-supported catalysts for easier separation and recycling, and the use of alternative energy sources like ultrasound to drive reactions under mild conditions. nih.gov The ultimate aim is to create synthetic pathways that are not only efficient and high-yielding but also inherently safer and more sustainable.

Table 1: Comparison of Catalytic Methods for the Synthesis of Diethyl hydroxy(phenyl)methylphosphonate
CatalystSolventReaction TimeYield (%)Key Feature
Triethylamine (10 mol%)Acetone (minimal)Not specified78-99Solvent-economical, crystallization work-up mdpi.com
Piperazine (1 mmol)Solvent-free (Grinding)2-10 min93-96Rapid, green, solvent-free method acgpubs.org
Eco-MgZnOxSolvent-freeNot specified82Biosourced, reusable catalyst mdpi.com
Chiral TBOxAl Complex (1 mol%)HexanesNot specified98High enantioselectivity (96% ee) organic-chemistry.org

Rational Design of Derivatives for Targeted Interactions

This compound serves as a versatile scaffold for the synthesis of derivatives with tailored biological or material-interactive properties. tandfonline.com A significant future direction is the rational design of these derivatives to achieve highly specific interactions with biological targets, such as enzymes, or to impart specific functionalities to materials. researchgate.net

In medicinal chemistry, α-hydroxyphosphonates are recognized as important enzyme inhibitors. nih.govnih.gov For example, phosphonic acid derivatives are known to target protein tyrosine phosphatases (PTPs), a class of enzymes implicated in various diseases. researchgate.netchemrxiv.orgnih.gov Rational design in this context involves modifying the structure of the parent compound to enhance binding affinity and selectivity for a specific PTP. This can be achieved by altering substituents on the phenyl ring or modifying the phosphonic acid group to optimize interactions with the enzyme's active site. researchgate.net Structure-activity relationship (SAR) studies are crucial in this process, systematically correlating structural changes with inhibitory potency to guide the design of more effective and selective inhibitors. researchgate.net

Future research will leverage computational modeling and structural biology to predict how derivatives will bind to their targets, allowing for a more focused and efficient design process. This approach minimizes trial-and-error synthesis and can lead to the discovery of highly potent compounds with fewer off-target effects.

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the mechanisms of the Pudovik and Abramov reactions is essential for optimizing existing synthetic methods and developing new ones. nih.govwikipedia.org A key challenge and future research avenue is the advanced characterization of the transient species and reaction intermediates that are formed during these transformations. These short-lived species are often difficult to detect but hold the key to elucidating the precise reaction pathway.

Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor the progress of reactions in real-time, providing valuable information about the formation and consumption of intermediates. researchgate.net For instance, in the related Kabachnik-Fields reaction involving benzaldehyde, in situ FTIR has been used to follow the course of the condensation. researchgate.net The application of such spectroscopic methods to the synthesis of this compound will allow for the direct observation of intermediates, confirming or challenging proposed mechanisms.

Mass spectrometry is another powerful tool for detecting and characterizing reactive intermediates, particularly in catalyzed reactions. rsc.org By carefully designing experiments, it is possible to capture and analyze these fleeting species, providing direct evidence for their structure and role in the reaction. Future work will likely involve the use of more sophisticated, time-resolved spectroscopic techniques combined with trapping experiments to build a comprehensive picture of the reaction dynamics.

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational chemistry and experimental studies offers a powerful paradigm for gaining a profound understanding of chemical reactions and molecular properties. For this compound, this integrated approach is a burgeoning research area that promises to illuminate mechanistic details that are inaccessible through experiments alone.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and thus predict reaction kinetics and thermodynamics. mdpi.com For the triethylamine-catalyzed reaction of benzaldehyde and diethyl phosphite, DFT calculations have shown that the catalyst facilitates the reaction by promoting proton transfer, resulting in a significantly lower activation enthalpy (68.8 kJ/mol) compared to the uncatalyzed reaction (85.9 kJ/mol). mdpi.com

These computational predictions can then be validated and refined through experimental studies. For example, calculated molecular geometries and bond lengths can be compared with data from X-ray crystallography. researchgate.netresearchgate.net Discrepancies between experimental and computed values can highlight the importance of intermolecular forces, such as hydrogen bonding in the solid state, which may not be fully captured in calculations of isolated molecules. researchgate.net This iterative cycle of prediction and verification leads to a more robust and detailed mechanistic understanding, which is crucial for the rational design of new catalysts and synthetic routes.

Table 2: Comparison of Experimental and Calculated Data for Phosphonate (B1237965) Compounds
ParameterMethodValueReference Compound/System
Activation Enthalpy (uncatalyzed)DFT Calculation85.9 kJ/molBenzaldehyde + Diethyl Phosphite mdpi.com
Activation Enthalpy (catalyzed)DFT Calculation68.8 kJ/molBenzaldehyde + Diethyl Phosphite with Triethylamine mdpi.com
P=O Bond LengthExperimental (X-ray)~1.52 ÅGeneral Phosphates researchgate.net
P-O Single Bond LengthExperimental (X-ray)~1.62-1.66 ÅGeneral Phosphates researchgate.net

Expansion of Applications in Multifunctional Materials and Catalysis

The unique properties of the phosphonate group make this compound and its derivatives attractive building blocks for the creation of advanced materials with novel functionalities. scispace.com A significant area of future research is the incorporation of these molecules into multifunctional materials, such as metal-organic frameworks (MOFs) and functional polymers.

Phosphonate-based MOFs are known for their high thermal and chemical stability, which makes them robust candidates for applications in catalysis, sorption, and sensing. rsc.orgscispace.comresearchgate.net By using ligands derived from this compound, it is possible to design MOFs with specific pore environments and catalytic sites. researchgate.net These materials could function as heterogeneous catalysts for a variety of organic transformations, offering advantages such as high activity, selectivity, and reusability. scispace.com Furthermore, the incorporation of specific functional groups can impart sensing capabilities, for example, creating MOFs that exhibit fluorescence changes in the presence of certain ions or molecules. rsc.orgacs.org

Functional polymers incorporating phosphonate moieties are another promising avenue. organic-chemistry.org These polymers can be designed to have specific physical properties and can be used in a range of applications, from flame retardants to materials for ion exchange and separation processes. The ability to tune the properties of these materials through the rational design of the phosphonate-containing monomer opens up a vast design space for new materials with tailored performance characteristics.

Role in Fundamental Organophosphorus Chemistry Discovery

The study of this compound and its reactions serves not only to develop new applications but also to advance our fundamental understanding of organophosphorus chemistry. The Pudovik and Abramov reactions, central to the synthesis of this compound, are classic examples of P-C bond formation and continue to be subjects of mechanistic investigation. nih.govresearchgate.netnih.gov

Each new catalyst or reaction condition developed for the synthesis of α-hydroxyphosphonates contributes to the broader toolkit available to synthetic chemists. acgpubs.org Mechanistic studies, particularly those that integrate computational and experimental approaches, provide fundamental insights into the reactivity of the P-H bond, the nature of phosphorus-based nucleophiles, and the factors that control the stereochemical outcome of reactions. mdpi.com

Furthermore, the diverse reactivity of the α-hydroxyphosphonate functional group itself makes it a valuable platform for exploring new transformations in organophosphorus chemistry. nih.govresearchgate.net Reactions such as the substitution of the hydroxyl group, oxidation to ketophosphonates, or rearrangement to phosphates expand the chemical space of accessible organophosphorus compounds and reveal new reactivity patterns. nih.govtandfonline.com Thus, ongoing research on this seemingly simple molecule will continue to contribute to the foundational knowledge of the rich and complex field of organophosphorus chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing hydroxy(phenyl)methylphosphonic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via:

  • Hydrolysis of alkyl esters : Reacting precursors like methyl hydroxy(phenyl)methylphosphonate with concentrated HCl (35–37%) under reflux for 1–12 hours .
  • Oxidation of phosphinic derivatives : Using oxidizing agents (e.g., H₂O₂, NaOCl) to convert hydroxy(phenyl)methylphosphinic acid to the phosphonic acid derivative under controlled pH and temperature .
  • Dealkylation : Bromotrimethylsilane (BTMS) followed by methanolysis to remove protective alkyl groups .
    • Yield optimization requires monitoring reaction time, temperature, and stoichiometry. Purity is enhanced via recrystallization or column chromatography.

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to characterize this compound?

  • Methodological Answer :

  • ¹H/³¹P NMR : The ³¹P NMR signal typically appears at δ 10–20 ppm for phosphonic acids, distinguishing them from phosphinic (δ ~25–35 ppm) or phosphate derivatives. ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and hydroxyl/methyl groups .
  • IR Spectroscopy : Strong P=O stretching vibrations (~1150–1250 cm⁻¹) and P–OH bands (~950–1050 cm⁻¹) confirm the phosphonic acid moiety .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., LC-TOF) validates molecular weight (C₇H₉O₄P, MW 188.11 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in esterification or oxidation reactions?

  • Methodological Answer : The compound’s bifunctional structure (acidic –PO₃H₂ and hydroxyl groups) enables dual acid-base catalysis. For esterification:

  • Protonation of carbonyl groups by –PO₃H₂ enhances electrophilicity.
  • Hydrogen bonding via the hydroxyl group stabilizes intermediates .
  • Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (¹⁸O) can elucidate transition states .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Under acidic conditions (pH < 3), the compound is stable due to protonation of –PO₃H₂. In alkaline media (pH > 9), deprotonation leads to salt formation and potential decomposition .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Short-term stability at 25–60°C is confirmed via accelerated aging studies .
  • Light Sensitivity : UV-Vis spectroscopy under controlled irradiation assesses photolytic degradation .

Q. What are the challenges in assessing the toxicological profile of this compound, and what in vitro models are recommended?

  • Methodological Answer : Limited toxicity data (e.g., acute toxicity, skin irritation) necessitate:

  • Cell-Based Assays : Use MTT assays with HeLa or MCF-7 cell lines to evaluate cytotoxicity (IC₅₀ values) .
  • Metabolic Profiling : LC-MS/MS identifies metabolites in liver microsomes .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., phenylphosphonic acid) to infer potential hazards .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported physicochemical properties (e.g., solubility, pKa) of this compound across studies?

  • Methodological Answer :

  • Standardization : Use identical solvents (e.g., deionized water, DMSO) and temperatures (25°C) for solubility measurements .
  • pKa Determination : Employ potentiometric titration with a glass electrode, validated via computational methods (e.g., COSMO-RS) .
  • Inter-Lab Collaboration : Reproduce results across multiple labs to identify systematic errors .

Q. What advanced separation techniques are effective in isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Ion-Exchange Chromatography : Utilize Dowex® resins to separate phosphonic acids based on charge .
  • HPLC : Reverse-phase C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) optimize resolution .
  • Capillary Electrophoresis : High-voltage separations distinguish isomers via electrophoretic mobility differences .

Comparative and Functional Studies

Q. How does the chelation behavior of this compound with transition metals compare to phenylphosphonic or phosphinic acids?

  • Methodological Answer :

  • Stability Constants : Measure via UV-Vis titration (e.g., with Fe³⁺, Cu²⁺). This compound exhibits higher affinity than phenylphosphinic acid due to additional hydroxyl coordination .
  • X-Ray Crystallography : Resolve metal-ligand coordination geometry in complexes .

Q. What computational methods (e.g., DFT, MD simulations) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with solvents or enzymes (e.g., alkaline phosphatase) to model reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.